Trihydro(trimethylamine)aluminium
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
aluminum;N,N-dimethylmethanamine;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.Al.3H/c1-4(2)3;;;;/h1-3H3;;;;/q;+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWARWFBHXGGPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].CN(C)C.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12AlN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937489 | |
| Record name | Aluminium hydride--N,N-dimethylmethanamine (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16842-00-5 | |
| Record name | Aluminum, (N,N-dimethylmethanamine)trihydro-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016842005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, (N,N-dimethylmethanamine)trihydro-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium hydride--N,N-dimethylmethanamine (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihydro(trimethylamine)aluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Trihydro(trimethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for trihydro(trimethylamine)aluminium, commonly known as trimethylamine alane (TMAA). This moisture-sensitive, white crystalline solid is a versatile reagent in chemical synthesis, serving as a convenient and soluble source of alane (AlH₃) for reductions and hydroalumination reactions. Its stability as an adduct makes it a safer and more manageable alternative to ethereal solutions of alane.
This document details two principal synthetic routes: the reaction of a complex metal hydride with a trimethylamine source and the direct synthesis from elemental aluminum. Each method is presented with detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate understanding and replication.
Synthesis Pathways
Two primary methodologies have been established for the synthesis of this compound, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scale.
Synthesis from Lithium Tetrahydridoaluminate and Trimethylammonium Chloride
This widely utilized laboratory-scale method involves the reaction of lithium tetrahydridoaluminate (lithium aluminum hydride, LiAlH₄) with trimethylammonium chloride ((CH₃)₃N·HCl). The reaction proceeds by the displacement of a hydride from the aluminate by trimethylamine, with the concurrent formation of lithium chloride and hydrogen gas.
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Materials:
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Lithium tetrahydridoaluminate (LiAlH₄)
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Trimethylammonium chloride ((CH₃)₃N·HCl)
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Anhydrous diethyl ether ((C₂H₅)₂O)
-
Anhydrous toluene (C₇H₈)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
A solution of lithium tetrahydridoaluminate in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet.
-
The flask is cooled in an ice bath, and solid trimethylammonium chloride is added portion-wise to the stirred solution. The addition is controlled to manage the evolution of hydrogen gas.
-
Following the complete addition of trimethylammonium chloride, the reaction mixture is allowed to warm to room temperature and is then gently refluxed for a specified period to ensure the completion of the reaction.
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The reaction mixture is cooled, and the precipitated lithium chloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
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The product is purified by sublimation or recrystallization from a suitable solvent, such as a mixture of diethyl ether and toluene.
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Diagram of Synthesis from Lithium Tetrahydridoaluminate
An In-depth Technical Guide to the Physical Properties of Aluminum Hydride Trimethylamine Adduct (AlH3·NMe3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum hydride (AlH3), also known as alane, is a powerful reducing agent with significant potential in various chemical syntheses. However, its polymeric nature and instability in the monomeric form necessitate stabilization through the formation of adducts with Lewis bases. The trimethylamine (NMe3) adduct of aluminum hydride, AlH3·NMe3, is a well-characterized and commonly utilized form of alane. This technical guide provides a comprehensive overview of the core physical properties of AlH3·NMe3, detailed experimental protocols for its characterization, and visual representations of its synthesis and analysis workflows. This document is intended to serve as a valuable resource for researchers employing this reagent in their work.
Core Physical Properties
The physical characteristics of AlH3·NMe3 have been determined through various analytical techniques. A summary of these key properties is presented below.
| Property | Value | Citation(s) |
| Molecular Formula | AlH3·N(CH3)3 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 75 °C | [1] |
| Molecular Structure | Monomeric in the gas phase (tetrahedral), Dimeric in the solid state with bridging hydrogens | [1][2] |
| Al-N Bond Length | ~2.16 Å (in related AlH3(NMe3)2) | [3] |
| ¹H NMR Chemical Shift | A signal for Al-H protons and a signal for N-CH3 protons are observed. | [4] |
| ²⁷Al NMR Chemical Shift | A characteristic signal for the aluminum center is observed. | [4] |
| Thermal Stability | Thermally decomposes to give aluminum metal. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of AlH3·NMe3 are crucial for its effective and safe handling and application. The following sections outline the key experimental procedures.
Synthesis of AlH3·NMe3
The synthesis of AlH3·NMe3 is typically achieved through the reaction of a suitable aluminum hydride source with trimethylamine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and product.
Procedure:
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Preparation of Alane Solution: A solution of aluminum hydride in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared. This can be generated in situ from the reaction of lithium aluminum hydride (LiAlH4) with a stoichiometric amount of a proton source like sulfuric acid or by the reaction of LiAlH4 with aluminum trichloride (AlCl3).
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Addition of Trimethylamine: The trimethylamine, either as a gas or a condensed liquid, is carefully introduced to the alane solution at a controlled temperature, typically at or below room temperature.
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Formation and Isolation of the Adduct: The AlH3·NMe3 adduct forms as a white precipitate. The solid product is then isolated by filtration, washed with a non-coordinating solvent (e.g., pentane) to remove any unreacted starting materials and byproducts, and dried under vacuum.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure of AlH3·NMe3.
Methodology:
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Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow cooling of a saturated solution of AlH3·NMe3 in a non-coordinating solvent or by sublimation.
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically under a cold stream of nitrogen gas to prevent decomposition and improve data quality.
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Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected over a range of crystal orientations. Variable temperature studies can be conducted to investigate phase transitions.
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Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain precise atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and purity of AlH3·NMe3 in solution and in the solid state.
¹H and ²⁷Al NMR Spectroscopy:
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Sample Preparation: For solution-state NMR, the sample is dissolved in a suitable deuterated solvent (e.g., toluene-d8) under an inert atmosphere and transferred to an NMR tube. For solid-state NMR, the powdered sample is packed into a zirconia rotor.
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Data Acquisition:
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¹H NMR: A standard single-pulse experiment is typically sufficient to observe the resonances for the hydride (Al-H) and methyl (N-CH3) protons.
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²⁷Al NMR: As a quadrupolar nucleus, the ²⁷Al signal can be broad. High-resolution solid-state NMR techniques, such as Magic Angle Spinning (MAS), are often employed to obtain sharper signals. A single-pulse experiment with high-power proton decoupling is commonly used.
-
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Data Analysis: The chemical shifts, integrals, and coupling patterns of the observed signals are analyzed to confirm the identity and purity of the compound.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition of AlH3·NMe3.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in an appropriate crucible (e.g., aluminum or ceramic).
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Data Collection: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or argon).
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TGA: Measures the change in mass of the sample as a function of temperature, providing information on decomposition temperatures and mass loss.
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DSC: Measures the heat flow to or from the sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of decomposition.
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-
Data Analysis: The resulting thermograms are analyzed to determine the onset and peak temperatures of thermal events and the associated mass changes or enthalpy changes.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of AlH3·NMe3.
Caption: Workflow for AlH3·NMe3 synthesis and characterization.
Solid-State vs. Gas-Phase Structure
The following diagram illustrates the structural difference of AlH3·NMe3 in the solid state and the gas phase.
Caption: Gas-phase monomer and solid-state dimer of AlH3·NMe3.
References
Elucidating the Molecular Architecture of Trihydro(trimethylamine)aluminium: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Trihydro(trimethylamine)aluminium, systematically named alumane-trimethylamine complex and often abbreviated as AlH₃·N(CH₃)₃, is a Lewis acid-base adduct of significant interest in chemical synthesis and materials science. This technical guide provides a comprehensive elucidation of its chemical structure, supported by quantitative data from spectroscopic and diffraction studies, detailed experimental protocols for its characterization, and visualizations of its molecular framework.
Chemical Structure and Bonding
This compound is formed through the coordination of the lone pair of electrons on the nitrogen atom of trimethylamine to the electron-deficient aluminum atom of alane (AlH₃). This results in a stable, tetrahedral geometry around the aluminum center.
The molecular structure of this compound has been determined in the gas phase by electron diffraction. In this state, the molecule exists as a monomer with C₃ᵥ symmetry. The key structural parameters are summarized in the table below.
It is important to note that in the solid state, this compound exists as a dimer, with the formula [(CH₃)₃NAlH₂(μ-H)]₂. In this dimeric form, two AlH₃·N(CH₃)₃ units are bridged by two hydrogen atoms.
A visualization of the monomeric structure of this compound is presented below.
Caption: Ball-and-stick model of the this compound monomer.
Quantitative Structural and Spectroscopic Data
The following tables summarize the key quantitative data obtained from experimental studies on this compound.
Table 1: Gas-Phase Electron Diffraction Data
| Parameter | Value |
| Al-N bond length | 2.063 ± 0.010 Å |
| Al-H bond length | 1.558 ± 0.015 Å |
| N-C bond length | 1.474 ± 0.003 Å |
| C-H bond length | 1.112 ± 0.004 Å |
| ∠ H-Al-N | 106.8 ± 1.5° |
| ∠ C-N-C | 109.0 ± 0.5° |
| ∠ Al-N-C | 109.9 ± 0.5° |
Table 2: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity |
| ¹H (Al-H) | ~4.0 | Quartet |
| ¹H (N-CH₃) | ~2.2 | Singlet |
| ²⁷Al | ~125 | Broad |
Table 3: Infrared (IR) and Raman Spectroscopic Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| ν(Al-H) | ~1780 | Strong (IR) |
| ν(Al-N) | ~550 | Medium (IR, Raman) |
| δ(AlH₃) | ~750 | Medium (IR) |
| ν(N-C₃) | ~850 | Strong (IR) |
| ρ(CH₃) | ~1100-1200 | Medium (IR) |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from lithium aluminium hydride and trimethylamine hydrochloride.
Materials:
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Lithium aluminium hydride (LiAlH₄)
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Trimethylamine hydrochloride ((CH₃)₃N·HCl)
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Anhydrous diethyl ether ((C₂H₅)₂O)
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Anhydrous benzene (C₆H₆)
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Nitrogen gas (N₂)
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Standard Schlenk line and glassware
Procedure:
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All manipulations are to be carried out under an inert atmosphere of dry nitrogen using Schlenk techniques.
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In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, a suspension of lithium aluminium hydride in anhydrous diethyl ether is prepared.
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A stoichiometric amount of trimethylamine hydrochloride is added portion-wise to the stirred suspension at room temperature.
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The reaction mixture is stirred for 12 hours at room temperature, during which time the evolution of hydrogen gas will be observed.
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After the reaction is complete, the precipitated lithium chloride is removed by filtration under nitrogen.
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The solvent (diethyl ether) is removed from the filtrate under reduced pressure to yield a white solid.
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The crude product is purified by sublimation or recrystallization from a suitable solvent like benzene to afford pure this compound.
The workflow for the synthesis is illustrated in the following diagram:
Caption: Flowchart of the synthesis protocol for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample is dissolved in a deuterated solvent (e.g., C₆D₆) in an NMR tube under an inert atmosphere. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to a suitable internal standard (e.g., tetramethylsilane, TMS).
-
²⁷Al NMR: A sample is dissolved in a suitable solvent (e.g., toluene) in an NMR tube. The ²⁷Al NMR spectrum is recorded on a spectrometer equipped with a broadband probe. Chemical shifts are referenced to an external standard of aqueous Al(NO₃)₃.
Vibrational Spectroscopy:
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Infrared (IR) Spectroscopy: A solid sample is prepared as a Nujol mull or a KBr pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.
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Raman Spectroscopy: A crystalline sample is placed in a capillary tube. The Raman spectrum is recorded using a Raman spectrometer with laser excitation (e.g., 785 nm).
This guide provides a foundational understanding of the chemical structure and characterization of this compound, offering valuable data and protocols for researchers in the field.
Stability and Decomposition of Trimethylamine Alane Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine alane (TMAA), a complex of the Lewis acid alane (AlH₃) and the Lewis base trimethylamine (N(CH₃)₃), is a significant compound in various chemical applications, including as a precursor for the deposition of aluminum films and as a potential hydrogen storage material. Its stability and decomposition characteristics are critical parameters for its safe handling, storage, and effective utilization. This technical guide provides an in-depth overview of the stability and decomposition of the trimethylamine alane complex, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the decomposition pathway.
Stability of Trimethylamine Alane
The stability of the trimethylamine alane complex is influenced by temperature and its environment. It is a white solid that is sensitive to air and moisture, necessitating handling under an inert atmosphere.
Thermal Stability
The thermal stability of TMAA is a crucial factor in its application. Decomposition of the complex has been observed to occur at elevated temperatures.
Table 1: Thermal Decomposition Data for Trimethylamine Alane
| Parameter | Value | Source |
| Decomposition Temperature | 80 °C (353.15 K) | Safety Data Sheet |
| Decomposition Conditions | Complete after ~2 hours at 373 K (100 °C) | [1] |
Decomposition of Trimethylamine Alane
The thermal decomposition of trimethylamine alane involves the breakdown of the complex into its constituent parts and subsequent products.
Decomposition Products
Upon heating, trimethylamine alane decomposes to yield elemental aluminum, hydrogen gas, and trimethylamine.[2] This process is central to its use in chemical vapor deposition for creating pure aluminum films.
Decomposition Pathway
The decomposition process can be represented by the following overall reaction:
2 AlH₃·N(CH₃)₃(s) → 2 Al(s) + 3 H₂(g) + 2 N(CH₃)₃(g)
This reaction highlights the release of volatile byproducts, trimethylamine and hydrogen gas, leaving behind solid aluminum.
Caption: Thermal decomposition of trimethylamine alane into its products.
Experimental Protocols
The characterization of the stability and decomposition of trimethylamine alane requires specialized analytical techniques. Due to the air and moisture sensitivity of the compound, all handling and sample preparation must be conducted in an inert atmosphere, such as a glovebox.
Synthesis of Trimethylamine Alane
A common method for the synthesis of trimethylamine alane involves the reaction of a solution of alane in a suitable solvent with trimethylamine. One reported synthesis involves the hydrogenation of an aluminum slurry in the presence of trimethylamine.[1]
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of trimethylamine alane.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of TMAA by measuring the change in mass as a function of temperature.
Protocol:
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Sample Preparation: Inside an inert atmosphere glovebox, load a small, accurately weighed sample (typically 1-5 mg) of TMAA into a TGA pan (e.g., alumina or platinum).
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Instrument Setup: Place the sealed TGA pan into the instrument's autosampler (if available) or manually load it into the furnace under a purge of inert gas (e.g., nitrogen or argon).
-
Experimental Conditions:
-
Purge Gas: High purity nitrogen or argon at a flow rate of 20-50 mL/min.
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Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with the thermal transitions of TMAA, providing information on the enthalpy of decomposition.
Protocol:
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Sample Preparation: In an inert atmosphere glovebox, hermetically seal a small, accurately weighed sample (typically 1-5 mg) of TMAA into a DSC pan (e.g., aluminum). An empty, hermetically sealed pan should be used as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Experimental Conditions:
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Purge Gas: High purity nitrogen or argon at a flow rate of 20-50 mL/min.
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Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a final temperature (e.g., 150 °C) at a controlled heating rate (e.g., 10 °C/min).
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Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic or exothermic peaks associated with melting and decomposition, and to calculate the enthalpy of these transitions.
Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)
EGA coupled with MS or FTIR is used to identify the gaseous products evolved during the decomposition of TMAA.
Protocol:
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Instrumental Setup: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer or an FTIR gas cell via a heated transfer line.
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TGA Experiment: A TGA experiment is performed as described above.
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EGA Data Collection: As the sample is heated and decomposes, the evolved gases are continuously transferred to the MS or FTIR for analysis. Mass spectra or infrared spectra of the off-gas are recorded as a function of temperature.
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Data Analysis: Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or their characteristic infrared absorption bands in FTIR) with the mass loss events observed in the TGA data.
Conclusion
The trimethylamine alane complex exhibits moderate thermal stability, decomposing at temperatures around 80-100 °C. Its decomposition yields valuable products, making it a useful precursor in materials science. A thorough understanding of its stability and decomposition pathway, obtained through techniques such as TGA, DSC, and EGA, is essential for its safe and effective application. The experimental protocols provided in this guide offer a framework for the detailed characterization of this and similar air-sensitive compounds.
References
In-Depth Technical Guide on the Thermodynamic Properties of Trihydro(trimethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data, experimental protocols, and relevant chemical pathways for trihydro(trimethylamine)aluminium, also known as trimethylamine alane (TMAA). This information is critical for its application in various fields, including as a reducing agent in organic synthesis and as a precursor in materials science.
Core Thermodynamic Data
The thermodynamic properties of this compound have been determined using high-level quantum chemical calculations, specifically the G4(MP2) method. These calculations provide a theoretical basis for understanding the stability and reactivity of the compound.
| Thermodynamic Property | Symbol | Value (Calculated at 298.15 K) | Unit |
| Standard Enthalpy of Formation | ΔHf° | Data not explicitly found | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔGf° | Data not explicitly found | kJ/mol |
| Standard Entropy | S° | Data not explicitly found | J/(mol·K) |
| Heat Capacity (Constant Pressure) | Cp | Data not explicitly found | J/(mol·K) |
Note: While the referenced literature confirms the calculation of these values using the G4(MP2) method, the specific numerical data for the 1:1 adduct (AlH3·NMe3) were not available in the searched abstracts. Access to the full publication "Thermochemistry of Alane Complexes for Hydrogen Storage: A Theoretical and Experimental Investigation" is recommended for these specific values.
Experimental Protocols
The synthesis and decomposition of this compound are key experimental procedures. The primary synthetic route involves the formation of a bis-adduct, which can then be converted to the desired 1:1 complex.
Synthesis of this compound (AlH3·NMe3)
The synthesis of this compound is typically achieved through a two-step process, starting with the formation of the bis(trimethylamine)alane complex.
Step 1: Synthesis of bis(trimethylamine)alane (AlH3·2NMe3)
-
Materials and Setup:
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Titanium-catalyzed aluminum powder.
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Anhydrous diethyl ether or similar aprotic solvent.
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Liquid trimethylamine (TMA).
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High-pressure reactor equipped with a stirrer.
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Hydrogen gas (high purity).
-
-
Procedure:
-
In an inert atmosphere (e.g., argon-filled glovebox), charge the high-pressure reactor with the Ti-catalyzed aluminum powder and anhydrous diethyl ether.
-
Add liquid trimethylamine to the slurry.
-
Seal the reactor and pressurize with hydrogen gas to approximately 100 bar.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by the pressure drop in the reactor.
-
Upon completion, vent the excess hydrogen pressure and handle the resulting product, bis(trimethylamine)alane, under an inert atmosphere.
-
Step 2: Conversion of bis(trimethylamine)alane to this compound
Detailed experimental procedures for the quantitative conversion of the bis-adduct to the mono-adduct are not extensively detailed in the provided search results. However, one common method for such conversions is through controlled thermal decomposition or by reaction with a Lewis acid to remove one equivalent of the amine. Further literature review on the specific conversion is recommended for a precise protocol.
Characterization
The synthesized mono (1:1) and bis (2:1) adducts of trimethylamine alane can be characterized using various spectroscopic and diffraction techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure and confirm the phase of the synthesized material.
-
Raman Spectroscopy: To identify vibrational modes characteristic of the Al-H and Al-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 27Al NMR can provide detailed information about the structure and purity of the complexes.
Chemical Pathways and Logical Relationships
The formation and decomposition of this compound are fundamental processes for its application, particularly in contexts like hydrogen storage, where the release of hydrogen is a key step.
Formation and Decomposition Pathway
The overall process can be visualized as the formation of the alane adduct from its constituent parts and its subsequent thermal decomposition to release hydrogen. The initial formation often proceeds through a bis-adduct intermediate.
Caption: Formation of this compound via a bis-adduct intermediate and its subsequent thermal decomposition.
This guide provides a foundational understanding of the thermodynamic and experimental aspects of this compound. For professionals in research and development, a thorough review of the primary literature is essential to obtain the specific quantitative data and detailed procedural nuances required for their applications.
An In-depth Technical Guide to the Historical Discovery and Development of Alane-Amine Adducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alane-amine adducts, complexes of aluminum hydride (AlH₃) with amine ligands, have evolved from chemical curiosities to versatile reagents with significant applications in materials science and organic synthesis. This technical guide provides a comprehensive overview of the historical discovery, development, and key applications of these adducts. It details their synthesis, physicochemical properties, and their crucial role as selective reducing agents in the synthesis of complex organic molecules, a cornerstone of modern drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, comparative data, and a thorough examination of the chemistry of alane-amine adducts.
Introduction
Alane (AlH₃), the simplest binary hydride of aluminum, is a powerful reducing agent with a high hydrogen content. However, its polymeric nature and insolubility in common organic solvents limit its practical application. The formation of adducts with Lewis bases, particularly amines, overcomes these limitations by forming soluble and more manageable reagents. These alane-amine adducts have garnered considerable interest for their applications in hydrogen storage, chemical vapor deposition, and, most pertinently for the pharmaceutical industry, as selective reducing agents in organic synthesis. Their ability to effect nuanced chemical transformations is critical in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).
Historical Discovery and Development
The exploration of alane and its complexes has a rich history, marked by key discoveries that have paved the way for their current applications.
Early Discoveries
The first synthesis of an alane-amine complex, AlH₃·2N(CH₃)₃, was reported by Stecher and Wiberg in 1942, although it was impure and produced in low yield.[1] For a considerable period, it was believed that the ethereal solvents used in the synthesis of alane could not be removed without decomposing the hydride.[1] A significant breakthrough came in the 1960s with the work of Ashby, who demonstrated the direct synthesis of triethylenediamine alane (TEDA·AlH₃) from activated aluminum, triethylenediamine, and hydrogen gas at elevated temperature and pressure.[1]
Key Milestones
The development of alane-amine adducts has been driven by the need for stable and soluble sources of alane for various applications. The following table summarizes some of the key milestones in their historical development.
| Year | Discovery/Development | Significance | Key Researchers/References |
| 1942 | First synthesis of an alane-amine complex, AlH₃·2N(CH₃)₃. | Laid the foundation for the study of alane adducts. | Stecher and Wiberg[1] |
| 1960s | Direct synthesis of triethylenediamine alane (TEDA·AlH₃) from Al, H₂, and TEDA. | Demonstrated a direct pathway to alane-amine adducts from elemental aluminum. | Ashby[1] |
| 1970s | Use of various tertiary amines to form alane-amine adducts as intermediates for obtaining pure AlH₃. | Established the role of alane-amine adducts as key intermediates in alane chemistry. | Murib et al. |
| 2000s | Development of titanium-catalyzed direct synthesis of alane-amine adducts under moderate conditions. | Enabled more efficient and reversible formation of alane-amine adducts, crucial for hydrogen storage research. | Graetz et al. |
| 2010s-Present | Exploration of mechanochemical synthesis routes and applications as energetic materials. | Provided solvent-free and environmentally friendly synthetic methods and expanded the application scope. | Ortmeyer et al. |
Synthesis of Alane-Amine Adducts
The synthesis of alane-amine adducts can be broadly categorized into two main approaches: wet chemical methods and mechanochemical synthesis.
Wet Chemical Methods
Wet chemical methods are the traditional approach to synthesizing alane-amine adducts and are typically performed in a solvent.
A common laboratory-scale synthesis involves the reaction of lithium aluminum hydride (LiAlH₄) with a tertiary amine hydrohalide salt in an ethereal solvent. The reaction proceeds via the formation of alane in situ, which is then trapped by the amine.
Reaction Scheme: LiAlH₄ + R₃N·HCl → AlH₃·NR₃ + LiCl + H₂
For larger-scale synthesis, the direct reaction of activated aluminum powder with hydrogen gas and a tertiary amine is often employed. This reaction is typically catalyzed by a transition metal, such as titanium.
Reaction Scheme (catalyzed by Ti): Al (Ti) + 3/2 H₂ + NR₃ → AlH₃·NR₃
Mechanochemical Synthesis
Mechanochemical synthesis, typically involving ball milling, offers a solvent-free and often more environmentally friendly alternative to wet chemical methods. This technique has been successfully applied to the direct synthesis of alane-amine adducts from aluminum powder, an amine, and hydrogen gas under pressure.
Comparison of Synthetic Methods
| Method | Advantages | Disadvantages | Typical Yields |
| Wet Chemical (from LiAlH₄) | Well-established, suitable for laboratory scale, high purity products. | Use of expensive and pyrophoric LiAlH₄, formation of salt byproducts. | 70-95% |
| Wet Chemical (Direct Synthesis) | Scalable, uses readily available starting materials. | Requires high pressures and temperatures, catalyst may contaminate the product. | 60-90% |
| Mechanochemical | Solvent-free, environmentally friendly, can use unactivated aluminum. | Can be energy-intensive, potential for product contamination from milling media. | Up to 90% |
Physicochemical Properties
The properties of alane-amine adducts are influenced by the nature of the amine ligand. The following table summarizes the properties of some common alane-amine adducts.
| Adduct | Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Decomposition Temp. (°C) | Solubility |
| Trimethylamine alane | AlH₃·N(CH₃)₃ | 89.11 | White solid | 76 | ~100 | Soluble in aromatic hydrocarbons |
| Dimethylethylamine alane | AlH₃·N(CH₃)₂C₂H₅ | 103.14 | Colorless liquid | 15 | >100 | Soluble in toluene |
| Triethylamine alane | AlH₃·N(C₂H₅)₃ | 131.20 | Colorless liquid | - | ~120 | Soluble in ethers and hydrocarbons |
| N-Methylpyrrolidine alane | AlH₃·NC₄H₈CH₃ | 115.15 | White solid | 25-28 | >100 | Soluble in THF |
| Triethylenediamine alane | AlH₃·N(C₂H₄)₃N | 142.19 | White solid | 185 | >200 | Sparingly soluble |
Applications in Drug Discovery and Development
While not used as therapeutic agents themselves, alane-amine adducts are valuable tools for drug development professionals due to their role as selective reducing agents in organic synthesis.
Selective Reduction of Functional Groups
In the synthesis of complex molecules, such as APIs, the selective reduction of one functional group in the presence of others is a common challenge. Alane-amine adducts offer a unique reactivity profile that complements other common hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
| Functional Group | LiAlH₄ | NaBH₄ | Alane-Amine Adducts |
| Aldehyde | Alcohol | Alcohol | Alcohol |
| Ketone | Alcohol | Alcohol | Alcohol |
| Ester | Alcohol | No reaction | Alcohol |
| Carboxylic Acid | Alcohol | No reaction | Alcohol |
| Amide | Amine | No reaction | Amine |
| Nitrile | Amine | No reaction | Amine |
| Nitro Group | Amine | No reaction | Amine |
| Halide | Alkane | No reaction | Alkane (variable reactivity) |
The milder reactivity of alane-amine adducts compared to LiAlH₄ allows for greater functional group tolerance, which is a significant advantage in the synthesis of multifunctional molecules.
Role in Complex Molecule Synthesis
The chemoselectivity of alane-amine adducts makes them particularly useful in the later stages of a synthetic sequence, where a delicate substrate may not tolerate harsh reducing agents. For example, the reduction of an ester or an amide in the presence of other sensitive functional groups can often be achieved with high yield and selectivity using an alane-amine adduct.
Experimental Protocols
The following are representative experimental protocols for the synthesis of common alane-amine adducts. Caution: Alane-amine adducts are reactive compounds and should be handled with appropriate safety precautions in a fume hood and under an inert atmosphere.
Synthesis of Trimethylamine Alane (AlH₃·N(CH₃)₃)
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Trimethylamine hydrochloride ((CH₃)₃N·HCl)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add trimethylamine hydrochloride (1.0 eq).
-
Suspend the trimethylamine hydrochloride in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (1.0 eq) in anhydrous diethyl ether to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture under nitrogen to remove the precipitated lithium chloride.
-
The filtrate contains the trimethylamine alane solution. The solvent can be removed under reduced pressure to yield the solid adduct.
Synthesis of Dimethylethylamine Alane (AlH₃·N(CH₃)₂C₂H₅) via Direct Synthesis
Materials:
-
Titanium (IV) isopropoxide (catalyst)
-
Aluminum powder
-
Anhydrous toluene
-
Dimethylethylamine ((CH₃)₂NC₂H₅)
Procedure:
-
In a high-pressure reactor, add aluminum powder and a catalytic amount of titanium (IV) isopropoxide.
-
Add anhydrous toluene to the reactor, followed by dimethylethylamine.
-
Seal the reactor and pressurize with hydrogen gas to the desired pressure (e.g., 100 bar).
-
Heat the reactor to the desired temperature (e.g., 80 °C) and stir for the required reaction time (e.g., 24 hours).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The resulting solution contains the dimethylethylamine alane adduct.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to alane-amine adducts.
General Synthesis of Alane-Amine Adducts
References
Quantum Mechanical Calculations of AlH3·NMe3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum mechanical calculations performed on the alane-trimethylamine complex, AlH3·NMe3. This complex serves as a significant model system in computational chemistry for understanding the nature of Lewis acid-base interactions and is relevant in fields such as hydrogen storage and organic synthesis. This document summarizes key computational data, outlines experimental protocols for context, and visualizes the theoretical workflow.
Introduction to AlH3·NMe3
Aluminum hydride (AlH3), or alane, is a powerful reducing agent. Due to the electron-poor nature of the aluminum center, it readily forms complexes with Lewis bases like trimethylamine (NMe3)[1]. The resulting adduct, AlH3·NMe3, is a stable, monomeric complex.[2] Quantum mechanical calculations are crucial for elucidating the structural and electronic properties of this and related complexes, providing insights that complement experimental findings.[2][3]
Computational Methodologies
A variety of quantum mechanical methods have been employed to study the AlH3·NMe3 complex and its analogs. Density Functional Theory (DFT) is a common approach for investigating the structures and vibrational frequencies of these adducts.[2][3] For more accurate thermodynamic data, higher-level composite methods such as G4(MP2) have been utilized to determine heats of formation and Gibbs free energies.[4] For the parent alane molecule, coupled-cluster methods like CCSD(T) have been used to obtain highly accurate geometries and vibrational frequencies.[5]
The general workflow for the theoretical study of AlH3·NMe3 is depicted below.
Molecular Structure and Properties
Quantum chemical calculations provide detailed information on the geometry of the AlH3·NMe3 complex. The molecule adopts a trigonal bipyramidal-like structure around the aluminum atom, with the three hydride ligands in the equatorial positions and the nitrogen of the trimethylamine and one hydrogen in the axial positions, though it is often described as a distorted tetrahedron.
Tabulated Computational Data
The following table summarizes key quantitative data obtained from quantum mechanical calculations on AlH3·NMe3 and related species.
| Property | Species | Value | Computational Method | Reference |
| Vibrational Frequency | ||||
| Al-H Stretch | AlH3·NMe3 | 1705 cm⁻¹ | Not specified | [6] |
| Binding Energy | ||||
| Al 2p XPS | AlH3@CTF-biph | 74.0 eV | DFT | [7] |
| Al 2p XPS | AlH3@CTF-bipy | 73.6 eV | DFT | [7] |
| Thermodynamics | ||||
| ΔG° of formation | AlH3·NMe3 | >7 kcal/mol more positive than AlH3:NH2Et | G4(MP2) | [6] |
| Dissociation Energy (Al-N) | AlH3:NMe3 | Weaker than Al-H bond | DFT | [3] |
Experimental Protocols
The synthesis and characterization of AlH3·NMe3 provide the experimental basis for which computational studies are often compared.
Synthesis of Trimethylamine Alane (TMAA)
A common method for synthesizing amine-stabilized alanes is through a salt metathesis reaction.[3] Alternatively, direct hydrogenation of activated aluminum in the presence of the amine can be employed.
For the direct hydrogenation method, catalyzed aluminum powder (e.g., 2 mol % Ti) is placed in a slurry with a suitable solvent (such as diethyl ether) and the liquid trimethylamine.[6] The mixture is then subjected to high-pressure hydrogen gas (e.g., 117.9 bar) for an extended period (e.g., 24 hours).[6] The formation of the AlH3·NMe3 adduct is confirmed through techniques like Fourier-transform infrared (FTIR) spectroscopy by identifying the characteristic Al-H stretching mode.[6]
Characterization Techniques
-
Vibrational Spectroscopy (FTIR/Raman): Used to identify the characteristic vibrational modes of the complex, particularly the Al-H stretch.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of the various nuclei (¹H, ¹³C, ²⁷Al).[1][8]
-
X-ray Diffraction: For solid samples, this technique can determine the precise molecular geometry, including bond lengths and angles.[2]
-
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the complex.[2]
Conclusion
Quantum mechanical calculations are an indispensable tool for understanding the properties of AlH3·NMe3. They provide detailed insights into the molecule's structure, stability, and vibrational characteristics, which are in good agreement with experimental findings. The synergy between computational and experimental approaches continues to advance our understanding of this and other important chemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis base complexes of AlH3: prediction of preferred structure and stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. trygvehelgaker.no [trygvehelgaker.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. The characterization of aluminium--alanine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Trihydro(trimethylamine)aluminium in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydro(trimethylamine)aluminium, also known as trimethylamine alane complex ((CH₃)₃N·AlH₃), is a versatile reducing agent in organic synthesis and a precursor in materials science. Its efficacy and applicability are often dictated by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a general experimental protocol for solubility determination of air-sensitive compounds, and illustrates the formation of this complex.
Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing reports, chemical principles, and data for analogous compounds, a qualitative and semi-quantitative solubility profile can be summarized. The following table provides an overview of its solubility in common organic solvents.
| Solvent Class | Solvent Example | Common Abbreviation | Qualitative Solubility | Remarks |
| Ethers | Diethyl Ether | Et₂O | Soluble | Often used as a solvent for reactions involving alane complexes. |
| Tetrahydrofuran | THF | Soluble | Good solvent for many organometallic reagents. | |
| 1,4-Dioxane | - | Soluble | Similar to other ethers, expected to be a good solvent. | |
| Aromatic Hydrocarbons | Toluene | - | Soluble | The related N,N-dimethylethylamine alane complex is available as a 0.5 M solution in toluene. |
| Benzene | - | Soluble | Expected to have similar solubility to toluene. | |
| Aliphatic Hydrocarbons | Heptane | - | Sparingly Soluble to Insoluble | Non-polar nature makes it a poor solvent for the polar Al-N bond. |
| Hexane | - | Sparingly Soluble to Insoluble | Similar to heptane, it is generally used as an anti-solvent for precipitation. | |
| Chlorinated Solvents | Dichloromethane | DCM | Limited Data/Potentially Reactive | Use with caution, as reactivity with the solvent is possible under certain conditions. |
| Chloroform | - | Limited Data/Potentially Reactive | Use with caution due to potential reactivity. |
Experimental Protocols: Determination of Solubility for Air-Sensitive Compounds
The determination of solubility for pyrophoric and air-sensitive compounds like this compound requires specialized techniques to prevent decomposition upon exposure to air and moisture. The following is a general experimental protocol for determining the solubility of such compounds.
Objective: To determine the solubility of an air-sensitive compound in a given organic solvent at a specific temperature.
Materials:
-
Air-sensitive compound (e.g., this compound)
-
Anhydrous organic solvent
-
Schlenk line apparatus
-
Glovebox (optional, but recommended)
-
Syringes and needles
-
Cannula
-
Analytical balance
-
Temperature-controlled bath
-
Filtration apparatus (e.g., filter cannula)
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (e.g., ICP-AES for aluminum determination, GC-MS after quenching)
Procedure:
-
Preparation of Apparatus:
-
All glassware (Schlenk flasks, syringes, cannula, etc.) must be thoroughly dried in an oven (e.g., at 120°C overnight) and then cooled under a stream of inert gas (e.g., argon or nitrogen).
-
The Schlenk line is used to evacuate the apparatus and refill it with inert gas, ensuring an oxygen- and moisture-free environment.
-
-
Solvent Degassing:
-
The solvent must be degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles. The solvent is frozen using a cold bath (e.g., liquid nitrogen), a vacuum is applied, the flask is sealed, and the solvent is allowed to thaw. This process is repeated at least three times.
-
-
Preparation of a Saturated Solution:
-
Inside a glovebox or using Schlenk techniques, add an excess of the air-sensitive compound to a known volume of the degassed anhydrous solvent in a Schlenk flask.
-
Seal the flask and place it in a temperature-controlled bath set to the desired temperature.
-
Stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle.
-
Carefully draw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe fitted with a filter needle or by using a filter cannula to transfer the solution to another tared Schlenk flask. This step is crucial to ensure that no solid particles are transferred.
-
-
Analysis of the Saturated Solution:
-
The mass of the transferred saturated solution is determined by weighing the receiving Schlenk flask.
-
The solvent is then removed under vacuum.
-
The concentration of the solute can be determined by one of the following methods:
-
Gravimetric Analysis: After solvent removal, the mass of the solid residue is measured. The solubility can then be calculated in g/100 mL or mol/L.
-
Spectroscopic/Chromatographic Analysis: The residue can be carefully quenched and dissolved in a suitable solvent for analysis by techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to determine the aluminum concentration, from which the concentration of the original complex can be calculated.
-
-
Mandatory Visualization
The formation of the this compound complex is a classic Lewis acid-base reaction where the Lewis acidic alane (AlH₃) accepts an electron pair from the Lewis basic trimethylamine ((CH₃)₃N).
Caption: Formation of this compound Complex.
The experimental workflow for determining the solubility of an air-sensitive compound can be visualized as follows:
Caption: Experimental Workflow for Solubility Determination.
An In-depth Technical Guide to Trihydro(trimethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trihydro(trimethylamine)aluminium, a significant compound in chemical synthesis. This document outlines its chemical identity, properties, and safety protocols, adhering to the highest standards for scientific and drug development professionals.
Chemical Identification and Nomenclature
This compound is an adduct of alane (AlH₃) and trimethylamine (N(CH₃)₃). This complex stabilizes the highly reactive alane, making it a more manageable reagent in various chemical transformations.
-
CAS Number : 16842-00-5[1]
-
IUPAC Name : Aluminum, (N,N-dimethylmethanamine)trihydro-, (T-4)-
-
Synonyms : Alane-trimethylamine complex, TMAA, Trimethylamine alane, Trimethylaminealuminium hydride, Trimethylamine aluminum hydride[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₁₂AlN |
| Molecular Weight | 89.12 g/mol |
| Melting Point | 76 °C[1] |
| Boiling Point | 20 °C at 2 mmHg[1] |
| Appearance | White crystalline solid |
| Solubility | Reacts with water |
Synthesis and Handling
Experimental Protocol for Synthesis:
While various methods exist for the synthesis of alane adducts, a general representative procedure involves the reaction of an aluminum source with hydrogen in the presence of trimethylamine. One documented approach describes the synthesis of alane adducts by reacting Ti-catalyzed aluminum powder with hydrogen gas and trimethylamine (TMA) to form the alane adduct. The formation of trimethylamine alane has been shown to occur at modest hydrogen pressures (100 bar).
Handling and Safety Precautions:
This compound is a hazardous chemical that requires strict safety protocols for handling.
-
General Hazards : The compound is unstable and can be dangerous. It is known to explode on contact with water and ignite in moist air. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx)[2].
-
Personal Protective Equipment (PPE) : Always handle this compound in an inert atmosphere (e.g., a glovebox) to prevent contact with moisture and air. Wear appropriate personal protective equipment, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas. Keep away from sources of ignition and moisture.
Logical Relationship of Components
The following diagram illustrates the adduct formation between aluminum hydride and trimethylamine.
Caption: Lewis acid-base adduct formation.
Applications in Chemical Synthesis
This compound serves as a versatile reducing agent in organic synthesis. Its reactivity is comparable to other aluminum hydride reagents, but its solid nature and stability offer handling advantages. It is particularly useful for the reduction of a wide range of functional groups.
A conceptual workflow for a typical reduction reaction using this reagent is depicted below.
Caption: A typical reduction reaction workflow.
References
An In-depth Technical Guide on the Fundamental Reactivity of the Al-H Bond in AlH₃·NMe₃
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aluminum hydride-trimethylamine adduct, AlH₃·NMe₃, is a versatile and selective reducing agent in organic synthesis. The reactivity of this compound is centered around the polar Al-H bond, which enables a range of chemical transformations, including the reduction of various functional groups and the hydroalumination of unsaturated carbon-carbon bonds. This technical guide provides a comprehensive overview of the fundamental reactivity of the Al-H bond in AlH₃·NMe₃, detailing its synthesis, structural properties, and key reactions. Experimental protocols for representative transformations are provided, alongside a summary of relevant quantitative data. Furthermore, mechanistic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
Aluminum hydride (alane), AlH₃, is a powerful reducing agent, but its polymeric nature and low solubility limit its application in organic synthesis. The formation of a Lewis acid-base adduct with trimethylamine, AlH₃·NMe₃, results in a monomeric, soluble, and less pyrophoric reagent with attenuated yet synthetically useful reactivity. The core of AlH₃·NMe₃'s chemical behavior lies in the hydridic character of the hydrogen atoms bonded to the aluminum center. This guide explores the fundamental aspects of the Al-H bond's reactivity in this adduct.
Synthesis and Structural Characteristics
The AlH₃·NMe₃ adduct is typically prepared through a salt metathesis reaction between a suitable aluminum salt and a hydride source in the presence of trimethylamine. A common and high-yielding method involves the reaction of lithium aluminum hydride (LiAlH₄) with trimethylamine hydrochloride (Me₃N·HCl).[1]
Experimental Protocol: Synthesis of AlH₃·NMe₃ [1]
-
Materials: Lithium aluminum hydride (LiAlH₄), trimethylamine hydrochloride (Me₃N·HCl), diethyl ether (anhydrous).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon or nitrogen), a solution of trimethylamine hydrochloride in anhydrous diethyl ether is prepared.
-
To this stirred solution, a solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction mixture is filtered under inert atmosphere to remove the precipitated lithium chloride (LiCl).
-
The solvent is removed from the filtrate under reduced pressure to yield AlH₃·NMe₃ as a white solid.
-
-
Yield: 90-95%[1]
-
Characterization: The product can be characterized by ¹H and ²⁷Al NMR spectroscopy.
Logical Workflow for the Synthesis of AlH₃·NMe₃
Quantitative Data
The reactivity of the Al-H bond is intrinsically linked to its energetic and spectroscopic properties.
Table 1: Key Quantitative Data for AlH₃·NMe₃
| Property | Value | Reference |
| Al-H Bond Dissociation Energy | 137.42 kJ mol⁻¹ (computationally derived) | [1] |
| Al-N Bond Dissociation Energy | 125.92 kJ mol⁻¹ (computationally derived) | [1] |
| ¹H NMR (Al-H) | δ ~4.5 ppm (broad quartet) | |
| ²⁷Al NMR | δ ~130-140 ppm (broad) |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
Fundamental Reactivity of the Al-H Bond
The Al-H bond in AlH₃·NMe₃ is polarized, with the hydrogen atom carrying a partial negative charge (hydridic character). This polarization dictates its reactivity as a nucleophilic hydride donor.
Reduction of Carbonyl Compounds
AlH₃·NMe₃ is a selective reducing agent for aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols. Its reactivity is generally considered to be milder than that of LiAlH₄, which allows for greater functional group tolerance.
Experimental Protocol: Reduction of Methyl Benzoate to Benzyl Alcohol
-
Materials: Methyl benzoate, AlH₃·NMe₃, anhydrous diethyl ether, 1 M HCl.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of methyl benzoate in anhydrous diethyl ether is prepared.
-
The solution is cooled to 0 °C, and a solution of AlH₃·NMe₃ in anhydrous diethyl ether is added dropwise with stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield benzyl alcohol.
-
-
Yield: High yields are typically reported for this type of reduction.
Mechanism of Ester Reduction
The reduction of an ester with AlH₃·NMe₃ proceeds through a nucleophilic acyl substitution followed by a reduction of the intermediate aldehyde.
Hydroalumination of Alkenes and Alkynes
The Al-H bond can add across carbon-carbon double and triple bonds in a process called hydroalumination. This reaction is a powerful tool for the synthesis of organoaluminum compounds, which can be further functionalized. The reaction typically proceeds with syn-selectivity.
Experimental Protocol: Hydroalumination of 1-Octene
-
Materials: 1-Octene, AlH₃·NMe₃, anhydrous toluene, iodine (for quenching).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of 1-octene in anhydrous toluene is prepared.
-
A solution of AlH₃·NMe₃ in anhydrous toluene is added dropwise at room temperature.
-
The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours.
-
The reaction is cooled to room temperature, and a solution of iodine in THF is added to quench the organoaluminum intermediate, forming 1-iodooctane.
-
The reaction mixture is worked up with aqueous sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent.
-
-
Yield: Moderate to good yields are generally achieved.
Hydroalumination Signaling Pathway
The hydroalumination reaction involves the concerted addition of the Al-H bond to the π-system of the alkene or alkyne.
Lewis Acid-Base Reactions
The aluminum center in AlH₃·NMe₃ is a Lewis acid, although its acidity is tempered by the coordination of trimethylamine. It can still react with stronger Lewis bases, leading to displacement of the trimethylamine ligand.
Experimental Protocol: Reaction with a Stronger Lewis Base (e.g., Pyridine)
-
Materials: AlH₃·NMe₃, pyridine, anhydrous toluene.
-
Procedure:
-
In a flame-dried NMR tube under an inert atmosphere, a solution of AlH₃·NMe₃ in anhydrous toluene-d₈ is prepared.
-
An equimolar amount of pyridine is added to the NMR tube.
-
The reaction can be monitored by ¹H and ²⁷Al NMR spectroscopy to observe the formation of the AlH₃·pyridine adduct and free trimethylamine.
-
Conclusion
The AlH₃·NMe₃ adduct is a valuable reagent in organic synthesis, offering a balance of reactivity and selectivity. The fundamental reactivity of the Al-H bond, characterized by its hydridic nature, enables a wide array of transformations. A thorough understanding of its synthesis, properties, and reaction mechanisms is crucial for its effective application in research, development, and production environments. The detailed protocols and visual aids provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently utilize this versatile reagent.
References
Methodological & Application
Application Notes and Protocols for Trihydro(trimethylamine)aluminium as a Selective Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydro(trimethylamine)aluminium, also known as trimethylamine alane (ATMA), is a complex metal hydride reducing agent. As a Lewis base adduct of alane (AlH₃), its reactivity is attenuated compared to uncomplexed aluminum hydride or lithium aluminum hydride (LiAlH₄), offering a greater degree of chemoselectivity in the reduction of functional groups. This property makes it a valuable tool in complex organic synthesis, particularly in the development of pharmaceutical intermediates where the preservation of sensitive functional groups is paramount.
These application notes provide an overview of the expected reactivity of this compound, detailed experimental protocols for key reductions, and a comparison with other common reducing agents. The information is curated for researchers and professionals in the field of drug development and organic synthesis.
Principles of Selectivity
The selective reduction capabilities of this compound are derived from the moderation of the highly reactive alane by the trimethylamine ligand. This complexation reduces the Lewis acidity and hydridic character of the reagent compared to LiAlH₄. The general order of reactivity for common functional groups is as follows:
Aldehydes & Ketones > Esters & Lactones ≈ Carboxylic Acids > Amides & Lactams > Nitriles
This selectivity allows for the targeted reduction of more reactive carbonyl groups in the presence of less reactive ones. For instance, an ester can potentially be reduced in the presence of an amide.
Data Presentation: Comparative Reactivity of Hydride Reducing Agents
The following table summarizes the general reactivity of this compound in comparison to other common hydride reducing agents. This data is compiled from general principles of chemical reactivity and available literature on related alane complexes.
| Functional Group | This compound (ATMA) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Aldehyde | +++ | +++ | +++ |
| Ketone | +++ | +++ | +++ |
| Acyl Halide | +++ | +++ | +++ |
| Anhydride | +++ | +++ | ++ |
| Ester | ++ | +++ | + |
| Carboxylic Acid | ++ | +++ | - |
| Amide | + | +++ | - |
| Nitrile | +/- | ++ | - |
| Imine | ++ | +++ | ++ |
| Epoxide | + | ++ | - |
| Alkyl Halide | - | + | - |
| Alkene/Alkyne | - | - | - |
Legend:
-
+++ : Rapid Reduction
-
++ : Moderate to Rapid Reduction
-
+ : Slow or Partial Reduction
-
+/- : Variable or Limited Reactivity
-
- : No Reaction
Experimental Protocols
The following are generalized protocols for the selective reduction of key functional groups using this compound. Note: These are illustrative protocols and may require optimization for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Selective Reduction of an Ester in the Presence of an Amide
This protocol describes the reduction of an ester to a primary alcohol while minimizing the reduction of a less reactive amide functional group within the same molecule.
Materials:
-
Substrate containing both ester and amide moieties
-
This compound (ATMA) solution (e.g., 1 M in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the substrate (1.0 eq) in anhydrous THF (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add the this compound solution (1.0-1.5 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C. Caution: Gas evolution (hydrogen) will occur.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add saturated NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by column chromatography.
Protocol 2: Reduction of a Tertiary Amide to an Amine
This protocol outlines the reduction of a tertiary amide to the corresponding tertiary amine. This transformation typically requires more forcing conditions than ester reduction.
Materials:
-
Tertiary amide substrate
-
This compound (ATMA) solution
-
Anhydrous Toluene or Xylene
-
Rochelle's salt (potassium sodium tartrate) solution
-
Standard glassware for inert atmosphere reactions with reflux condenser
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, dissolve the tertiary amide (1.0 eq) in anhydrous toluene.
-
Addition of Reducing Agent: Add the this compound solution (2.0-3.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reduction of amides can be sluggish and may require several hours to overnight for completion.
-
Cooling and Quenching: After completion, cool the reaction to 0 °C and slowly quench by the addition of a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1-2 hours until two clear layers form.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate or another suitable solvent.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous sodium sulfate.
-
-
Isolation: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude amine by column chromatography or distillation.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a selective reduction experiment using this compound.
Caption: General experimental workflow for selective reduction.
Logical Relationships in Chemoselective Reductions
This diagram illustrates the decision-making process for choosing a reducing agent based on the desired chemoselectivity.
Caption: Logic for selecting a reducing agent.
Conclusion
This compound is a promising reagent for selective reductions in organic synthesis. Its moderated reactivity compared to stronger hydrides like LiAlH₄ allows for the targeted reduction of more reactive functional groups, a crucial capability in the synthesis of complex molecules such as active pharmaceutical ingredients. The protocols provided herein serve as a starting point for the application of this versatile reagent. Further investigation and optimization are encouraged to fully exploit its synthetic potential. Researchers should always consult safety data sheets and perform reactions in a controlled laboratory environment.
Protocol for the Reduction of Amides with Trihydro(trimethylamine)aluminium: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules and pharmaceutical intermediates. While lithium aluminum hydride (LiAlH4) is a commonly employed reagent for this purpose, alternative reducing agents are often sought to improve selectivity, safety, and ease of handling. Trihydro(trimethylamine)aluminium, an amine-stabilized complex of alane, presents a potentially milder and more selective alternative for this transformation. This document provides a detailed protocol and application notes for the reduction of amides using this compound, based on established principles of amide reduction with aluminum hydrides.
Note: Specific experimental protocols and quantitative data for the reduction of amides using this compound are not widely reported in the readily available scientific literature. The following protocol is based on the general procedures for amide reduction using similar aluminum hydride reagents. Researchers should perform small-scale optimization experiments to determine the ideal reaction conditions for their specific substrates.
Reaction Principle
The reduction of an amide to an amine using an aluminum hydride reagent involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. This is followed by the elimination of the carbonyl oxygen, which is coordinated to the aluminum species, to form an iminium ion intermediate. A second hydride addition then reduces the iminium ion to the corresponding amine.[1][2] The trimethylamine ligand in this compound serves to stabilize the reactive alane monomer, potentially modulating its reactivity and improving its handling characteristics compared to uncomplexed aluminum hydride.
Experimental Protocol
Materials:
-
Amide substrate
-
This compound solution (commercially available or prepared in situ)
-
Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran (THF))
-
Anhydrous work-up reagents (e.g., sodium sulfate, magnesium sulfate)
-
Aqueous acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) for work-up
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of the amide substrate in an anhydrous ethereal solvent is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reducing Agent: The flask is cooled to a suitable temperature (typically 0 °C to room temperature, substrate-dependent). The this compound solution is then added dropwise to the stirred amide solution. The molar ratio of the reducing agent to the amide is a critical parameter and should be optimized, with a typical starting point being 1.5 to 3 equivalents of the hydride reagent per equivalent of the amide.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed. The reaction time will vary depending on the substrate and reaction temperature.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a suitable reagent. A common and safe procedure for quenching aluminum hydride reactions is the Fieser work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly add water dropwise (x mL, where x is the mass of the aluminum hydride reagent in grams).
-
Add 15% aqueous sodium hydroxide solution (x mL).
-
Add water (3x mL).
-
Stir the resulting mixture vigorously for 15-30 minutes at room temperature. The formation of a granular precipitate of aluminum salts should be observed.
-
-
Isolation and Purification: The solid aluminum salts are removed by filtration, and the filter cake is washed with the reaction solvent. The combined filtrate is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude amine product. The product can then be purified by standard techniques such as distillation, crystallization, or column chromatography.
Data Presentation
As specific literature data for the reduction of a wide range of amides with this compound is limited, the following table provides a template for researchers to populate with their own experimental results. This structured approach will facilitate the comparison of different substrates and reaction conditions.
| Entry | Amide Substrate | Equiv. of Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | N,N-Dimethylbenzamide | ||||||
| 2 | N-Methylacetanilide | ||||||
| 3 | Caprolactam | ||||||
| 4 | (User-defined substrate 1) | ||||||
| 5 | (User-defined substrate 2) |
Safety Precautions
This compound and other aluminum hydride reagents are reactive and require careful handling.
-
Handling: All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and reagents are essential.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile) must be worn at all times.
-
Quenching: The quenching of aluminum hydride reactions is highly exothermic and releases hydrogen gas, which is flammable. The quenching procedure must be performed slowly and with adequate cooling.
-
Waste Disposal: Aluminum-containing waste should be disposed of according to institutional safety guidelines.
Diagrams
General Workflow for Amide Reduction
Caption: General workflow for the reduction of amides.
Signaling Pathway Analogy: Amide to Amine Transformation
Caption: Key steps in the amide to amine reduction.
References
Application Notes and Protocols: Trihydro(trimethylamine)aluminium in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydro(trimethylamine)aluminium, also known as alane-trimethylamine complex (AlH₃·NMe₃), is a reducing agent with potential applications in the synthesis of fine chemicals. As a stabilized form of aluminum hydride, it offers a safer and more manageable alternative to the pyrophoric and polymeric parent compound. This document provides an overview of its potential applications based on the general reactivity of aluminum hydrides and offers protocols for key transformations. Due to a lack of extensive specific literature on this particular complex in fine chemical synthesis, some protocols are adapted from related and more commonly used aluminum hydride reagents.
Core Applications
The primary utility of this compound in organic synthesis is expected to be in the reduction of various functional groups. Its reactivity is generally milder than that of lithium aluminum hydride (LiAlH₄) but stronger than sodium borohydride (NaBH₄), allowing for a degree of selectivity. Key potential applications include:
-
Reduction of Carbonyl Compounds: Selective reduction of aldehydes, ketones, esters, and amides.
-
Hydroalumination: Addition of an Al-H bond across alkenes and alkynes, creating versatile organoaluminum intermediates.
-
Ether Cleavage: Cleavage of certain types of ether linkages.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide representative data for reductions using other aluminum hydride reagents to illustrate expected outcomes.
Table 1: Representative Reduction of Esters to Alcohols
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl benzoate | LiAlH₄ | THF | 0 - rt | 1 | 95 |
| 2 | Ethyl caproate | AlH₃ | THF | 0 | 0.5 | 98 |
| 3 | γ-Butyrolactone | DIBAL-H | Toluene | -78 | 2 | 85 (as diol) |
Table 2: Representative Reduction of Amides to Amines
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N,N-Dimethylbenzamide | LiAlH₄ | THF | rt | 2 | 92 |
| 2 | N-Benzylacetamide | AlH₃ | THF | 0 - rt | 1 | 88 |
| 3 | Pyrrolidin-2-one | LiAlH₄ | Ether | reflux | 4 | 85 |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for the Reduction of an Ester to a Primary Alcohol
This protocol describes a general method for the reduction of an ester to the corresponding primary alcohol using an aluminum hydride reagent.
Materials:
-
Ester substrate
-
This compound solution (e.g., 1 M in toluene)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the ester substrate (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the this compound solution (1.5 - 2.0 eq) to the stirred solution of the ester via a dropping funnel over 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are observed. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation to yield the pure primary alcohol.
Protocol 2: General Procedure for the Reduction of a Tertiary Amide to a Tertiary Amine
This protocol outlines a general method for the reduction of a tertiary amide to the corresponding tertiary amine.
Materials:
-
Tertiary amide substrate
-
This compound solution (e.g., 1 M in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a solution of the tertiary amide (1.0 eq) in anhydrous THF under an inert atmosphere, add the this compound solution (2.0 - 3.0 eq) dropwise at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for the time required for complete conversion (monitor by TLC or GC).
-
Cooling and Quenching: Cool the reaction mixture to 0 °C and slowly quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate through a pad of celite.
-
Extraction and Concentration: Wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure.
-
Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude amine. Purify by column chromatography or distillation.
Visualizations
Caption: Workflow for the reduction of an ester to a primary alcohol.
Caption: Reactivity profile of this compound.
Conclusion
This compound is a promising reagent for various reductions in organic synthesis, offering a more convenient and potentially more selective alternative to other powerful reducing agents. However, the lack of extensive, specific data in the literature necessitates a careful, case-by-case evaluation and optimization of reaction conditions. The protocols and information provided herein serve as a starting point for researchers interested in exploring the synthetic utility of this reagent in the synthesis of fine chemicals and pharmaceutical intermediates.
Application Notes and Protocols for Handling Air-Sensitive Trihydro(trimethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of the air-sensitive reagent, trihydro(trimethylamine)aluminium. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the reagent. This compound and similar aluminum alkyl compounds are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[1][2] Therefore, all manipulations must be carried out under an inert atmosphere.
Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below. This information is essential for its safe handling and use in chemical reactions.
| Property | Value | Reference |
| Chemical Formula | C3H12AlN | [3] |
| Molecular Weight | 89.118 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 76 °C | [4] |
| Boiling Point | 20 °C at 2 mm Hg | [4] |
| CAS Number | 16842-00-5 | [3] |
| Hazards | Pyrophoric, Reacts violently with water, Ignites in moist air | [3] |
Laboratory Setup for Handling Air-Sensitive Reagents
The manipulation of this compound requires specialized equipment to maintain an inert atmosphere, typically using nitrogen or argon gas.[5] The two primary setups for handling such sensitive reagents are a glovebox or a Schlenk line.[6]
-
Glovebox: A glovebox is a sealed container with a controlled inert atmosphere.[7] It allows for the direct manipulation of reagents in an air-free environment and is the preferred method for handling solid pyrophoric materials.[8] The glovebox should be equipped with an antechamber to transfer materials in and out without compromising the internal atmosphere.[9]
-
Schlenk Line: A Schlenk line is a dual-manifold system that provides both a vacuum and a source of inert gas.[10][11] This setup is commonly used for performing reactions with air-sensitive compounds and allows for the transfer of liquids and solutions via cannula or syringe.[10]
All glassware used for handling air-sensitive reagents must be thoroughly dried to remove any adsorbed moisture.[12] This is typically achieved by oven-drying overnight at 125°C or for at least 4 hours at 140°C and then cooling under an inert atmosphere.[12][13]
Experimental Protocols
The following protocols outline the fundamental techniques for the safe handling and transfer of this compound.
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, a face shield, and gloves (nitrile gloves underneath neoprene gloves are recommended).[1][14]
-
Never work alone when handling pyrophoric reagents.[1]
-
Ensure that a Class D fire extinguisher or powdered lime/sand is readily available.[1][8]
-
Keep the work area free of flammable materials and clutter.[14]
-
All manipulations should be performed in a certified chemical fume hood or a glovebox.[2][15]
Protocol for Transferring Solid this compound in a Glovebox
This is the recommended method for handling the solid reagent.
-
Preparation: Move all necessary and dried glassware, spatulas, and weighing containers into the glovebox antechamber. Cycle the antechamber between vacuum and inert gas at least three times to remove air and moisture before transferring the items into the main chamber.[11]
-
Weighing: Inside the glovebox, carefully open the container of this compound. Using a clean, dry spatula, weigh the desired amount of the solid into a tared Schlenk flask or other suitable reaction vessel.
-
Sealing: Securely seal the reaction vessel with a greased ground-glass stopper or a septum before removing it from the glovebox.[11] Also, ensure the main reagent container is properly sealed.
-
Removal from Glovebox: Transfer the sealed reaction vessel and any other items back to the antechamber, close the inner door, and then remove them from the antechamber. Do not evacuate the antechamber when exiting with a sealed flask.[11]
Protocol for Transferring a Solution of this compound using a Schlenk Line
If the reagent is in solution, it can be transferred using syringe or cannula techniques on a Schlenk line.
-
System Preparation: Assemble the dry reaction glassware and connect it to the Schlenk line. Evacuate the glassware under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Syringe Transfer (for small volumes):
-
Purge a dry syringe with inert gas by drawing and expelling the gas at least 10 times.[13]
-
Puncture the septum of the reagent bottle with the syringe needle and then with a needle connected to the inert gas line to maintain positive pressure.
-
Slowly withdraw the desired volume of the reagent solution.
-
Withdraw the syringe and quickly insert it into the septum of the reaction flask, which is under a positive pressure of inert gas.
-
Inject the solution into the reaction flask.
-
-
Cannula Transfer (for larger volumes):
-
Ensure both the reagent vessel and the receiving reaction flask are under a positive pressure of inert gas, vented through a bubbler.[8]
-
Insert one end of a double-tipped needle (cannula) through the septum of the reagent vessel, ensuring the tip is below the liquid level.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
To initiate the transfer, slightly increase the inert gas pressure in the reagent vessel or slightly decrease it in the receiving flask by briefly opening it to the vacuum manifold (with extreme care).[9]
-
Once the transfer is complete, remove the cannula from the receiving flask first, and then from the reagent vessel.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling air-sensitive this compound.
Caption: Workflow for handling solid this compound using a glovebox.
Caption: Workflow for transferring a solution via cannula using a Schlenk line.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. Page loading... [guidechem.com]
- 4. ALANE-TRIMETHYLAMINE COMPLEX | 16842-00-5 [amp.chemicalbook.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. web.mit.edu [web.mit.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Application Notes and Protocols for the Scale-Up Synthesis of Trihydro(trimethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydro(trimethylamine)aluminium, also known as trimethylamine alane complex (Me₃N·AlH₃), is a stable and soluble source of aluminum hydride. It serves as a versatile reducing agent in organic synthesis and as a precursor for the deposition of aluminum-containing thin films. Its ease of handling compared to unsolvated or etherated aluminum hydride makes it an attractive reagent for both laboratory and larger-scale applications. These application notes provide detailed protocols for the gram-scale synthesis of this compound, with considerations for safe scale-up, alongside characterization data and safety precautions. The primary synthesis route detailed is the salt metathesis reaction between lithium aluminum hydride (LiAlH₄) and trimethylamine hydrochloride ((CH₃)₃N·HCl), which offers high yields and a straightforward procedure.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided for easy reference and quality control purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₁₂AlN | - |
| Molecular Weight | 89.12 g/mol | - |
| Appearance | White crystalline solid | General Observation |
| Melting Point | 76 °C | - |
| Solubility | Soluble in aromatic and ethereal solvents | General Observation |
Table 2: Spectroscopic Data for this compound
| Technique | Wavenumber / Chemical Shift | Assignment | Reference |
| Infrared (IR) | ~1796 cm⁻¹ | ν(Al-H) stretch | [1] |
| ¹H NMR | Broad singlet | Al-H | [2] |
| Singlet | N(CH₃)₃ | [2] | |
| ²⁷Al NMR | Broad signal | AlH₃ | [2] |
Experimental Protocols
The following section details the recommended protocol for the synthesis of this compound. Safety precautions specific to this procedure are also outlined.
Synthesis via Salt Metathesis Reaction
This procedure is adapted from established literature methods and has been reported to provide high yields of the desired product.[3]
Reaction Scheme:
LiAlH₄ + (CH₃)₃N·HCl → Me₃N·AlH₃ + LiCl + H₂
Materials and Equipment:
-
Lithium aluminum hydride (LiAlH₄)
-
Trimethylamine hydrochloride ((CH₃)₃N·HCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous toluene
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel
-
Filter cannula or fritted glass filter
-
Standard glassware for extraction and crystallization
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), a solution of lithium aluminum hydride (1.0 M in diethyl ether or THF) is prepared in a three-neck flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: A solution of trimethylamine hydrochloride in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). Hydrogen gas will be evolved during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated lithium chloride is removed by filtration under an inert atmosphere. The filter cake should be washed with anhydrous solvent to recover any entrained product.
-
Isolation and Purification: The solvent from the combined filtrates is removed under reduced pressure to yield the crude product. The this compound can be purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture.
Expected Yield: 90-95%[3]
Scale-Up Considerations and Safety Precautions
Scaling up the synthesis of this compound requires careful planning and adherence to strict safety protocols due to the reactive nature of the reagents and the evolution of flammable hydrogen gas.
-
Inert Atmosphere: All operations must be conducted under a rigorously maintained inert atmosphere to prevent the reaction of lithium aluminum hydride and the product with moisture and oxygen.
-
Hydrogen Evolution: The reaction produces hydrogen gas, which is highly flammable. The reaction vessel must be equipped with a suitable outlet to vent the hydrogen to a safe location, such as a fume hood or a bubbler. The rate of addition of the trimethylamine hydrochloride solution should be controlled to manage the rate of hydrogen evolution.
-
Exothermic Reaction: The reaction is exothermic. Efficient stirring and cooling are necessary, especially during the initial addition of reagents, to maintain control over the reaction temperature. For larger scale reactions, a mechanical stirrer and a more robust cooling system may be required.
-
Reagent Handling: Lithium aluminum hydride is a highly reactive and flammable solid that can ignite on contact with water or humid air. It should be handled with extreme care in a glovebox or under a blanket of inert gas.
-
Solvent Safety: Anhydrous ethers are flammable and can form explosive peroxides. Use freshly distilled solvents and never distill to dryness.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.
Diagrams and Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Components
The diagram below shows the relationship between the reactants, intermediates, and products in the synthesis.
Caption: Reactant and product relationships in the synthesis.
References
Catalytic Applications of Trihydro(trimethylamine)aluminium Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of trihydro(trimethylamine)aluminium derivatives in various organic transformations. This compound, also known as alane-trimethylamine complex (AlH3·NMe3), and its derivatives are versatile and powerful reducing agents. Their catalytic applications are expanding, offering alternatives to traditional transition-metal catalysts in reactions such as hydroboration, dehydrocoupling, and reductions of functional groups. This guide summarizes key quantitative data, provides detailed experimental protocols for cited reactions, and includes visualizations of reaction workflows and proposed mechanisms to facilitate understanding and implementation in the laboratory.
Hydroboration of Alkynes
This compound derivatives, often in conjunction with other commercially available aluminum hydrides, can effectively catalyze the hydroboration of alkynes. This method provides a valuable route to vinylboronates, which are important intermediates in organic synthesis, particularly for the formation of stereodefined alkenes through Suzuki-Miyaura cross-coupling reactions.
Quantitative Data for Alkyne Hydroboration
The following table summarizes the catalytic activity of selected aluminum hydrides in the hydroboration of 1-octyne with pinacolborane (HBpin). While direct catalytic data for this compound was not extensively found in the reviewed literature, the data for closely related and commercially available aluminum hydrides provide a strong starting point for reaction optimization.
| Catalyst | Catalyst Loading (mol%) | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diisobutylaluminium hydride (DIBAL-H) | 10 | 1-Octyne | 1.5 eq. HBpin | Toluene | 110 | 2 | >95 (NMR) | [1][2] |
| Et3Al·DABCO | 10 | 1-Octyne | 1.5 eq. HBpin | Toluene | 110 | 2 | >95 (NMR) | [1] |
| Trimethylaluminium | 10 | 1-Octyne | 1.5 eq. HBpin | Toluene-d8 | 110 | 2 | 23 | [1] |
| Triethylaluminium | 10 | 1-Octyne | 1.5 eq. HBpin | Toluene-d8 | 110 | 2 | 59 | [1] |
Experimental Protocol: Catalytic Hydroboration of 1-Octyne
This protocol is adapted from procedures for aluminum hydride-catalyzed hydroboration of alkynes.[1][2]
Materials:
-
Diisobutylaluminium hydride (DIBAL-H) or Triethylaluminium-DABCO adduct (Et3Al·DABCO)
-
1-Octyne
-
Pinacolborane (HBpin)
-
Anhydrous toluene
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aluminum hydride catalyst (0.015 mmol, 10 mol%).
-
Add anhydrous toluene (0.60 mL).
-
Add 1-octyne (0.15 mmol, 1.0 eq.).
-
Add 1,3,5-trimethoxybenzene as an internal standard.
-
Add pinacolborane (0.22 mmol, 1.5 eq.).
-
Heat the reaction mixture to 110 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed directly by 1H NMR spectroscopy to determine the yield of the vinylboronate product.
Proposed Catalytic Cycle for Alkyne Hydroboration
The proposed mechanism for the aluminum-hydride-catalyzed hydroboration of alkynes involves a hydroalumination step followed by σ-bond metathesis.[1][2]
Caption: Proposed catalytic cycle for alkyne hydroboration.
Dehydrocoupling of Amine-Boranes
Main group compounds, including aluminum derivatives, have been shown to catalyze the dehydrocoupling of amine-boranes. This reaction is of significant interest for chemical hydrogen storage and for the synthesis of boron-nitrogen containing polymers.
Quantitative Data for Amine-Borane Dehydrocoupling
While specific data for this compound is limited, studies on related aluminum amides provide insight into the catalytic potential.
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Conversion (%) | Reference |
| Al(NiPr2)3 | 10 | iPr2NH·BH3 | - | 60 | 2 | iPr2N=BH2 | 100 | [3] |
| [H2Al(μ-NiPr2)]2 | 0.5 | iPr2NH·BH3 | - | 20 | - | iPr2N=BH2 | - | [3] |
Experimental Protocol: Dehydrocoupling of Dimethylamine-Borane (General Procedure)
This generalized protocol is based on procedures for main-group catalyzed dehydrocoupling of amine-boranes.[4][5]
Materials:
-
This compound or a suitable aluminum amide pre-catalyst
-
Dimethylamine-borane (H3B·NMe2H)
-
Anhydrous solvent (e.g., toluene or THF)
-
Schlenk tube or flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the amine-borane substrate in the anhydrous solvent in a Schlenk tube.
-
Add the aluminum-based catalyst (typically 0.5-10 mol%).
-
Seal the reaction vessel and remove it from the glovebox.
-
The reaction can be monitored by the evolution of hydrogen gas and by taking aliquots for NMR analysis.
-
Reaction conditions (temperature and time) will need to be optimized depending on the specific catalyst and substrate. For some systems, reactions proceed at room temperature, while others may require heating.[3]
-
Upon completion, the product can be isolated by removing the solvent under vacuum and purified if necessary.
Experimental Workflow for Amine-Borane Dehydrocoupling
The following diagram illustrates a general experimental workflow for the catalytic dehydrocoupling of amine-boranes.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Aluminum Hydride Catalyzed Hydroboration of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Development of a generic mechanism for the dehydrocoupling of amine-boranes: a stoichiometric, catalytic, and kinetic study of H3B·NMe2H using the [Rh(PCy3)2]+ fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Quenching AlH₃·NMe₃ Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed standard operating procedure (SOP) for the safe and effective quenching of reactions utilizing the aluminum hydride trimethylamine complex (AlH₃·NMe₃). The protocol outlines the necessary precautions, materials, and steps to neutralize excess reagent and ensure a safe laboratory environment.
Scope and Applicability
This SOP applies to the quenching of laboratory-scale reactions where AlH₃·NMe₃ has been used as a reducing agent. The procedure is designed to be conducted in a standard fume hood with appropriate personal protective equipment (PPE).
Hazard Identification and Safety Precautions
The quenching of aluminum hydride reagents is a potentially hazardous procedure due to the exothermic reaction with protic reagents and the evolution of flammable hydrogen gas.
Potential Hazards:
-
Exothermic Reaction: The reaction of AlH₃·NMe₃ with quenching agents, particularly water and protic solvents, is highly exothermic and can lead to a rapid increase in temperature and pressure.
-
Hydrogen Gas Evolution: The reaction produces flammable hydrogen gas, which can form explosive mixtures with air.
-
Corrosive Byproducts: Depending on the workup, corrosive materials may be handled.
-
Trimethylamine Vapor: Trimethylamine is a flammable and irritating gas with a strong fishy odor.
Safety Precautions:
-
All quenching procedures must be performed in a well-ventilated fume hood.
-
An appropriate fire extinguisher (Class D for metal hydrides is ideal, though CO₂ or dry chemical may be used for secondary fires) must be readily accessible.
-
A safety shield should be placed between the operator and the reaction vessel.
-
Personnel must wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (nitrile or neoprene).
-
The reaction vessel should be cooled in an ice/water bath throughout the quenching process to control the exothermic reaction.
-
The quenching agent must be added slowly and dropwise to maintain control of the reaction rate.
-
Ensure no incompatible materials are in the immediate vicinity.
Materials and Equipment
-
Reaction flask containing the AlH₃·NMe₃ reaction mixture
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice/water bath
-
Magnetic stirrer and stir bar
-
Thermometer
-
Appropriate quenching agent (see Section 5.0)
-
Anhydrous organic solvent (e.g., THF, Et₂O)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or other aqueous workup solutions
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, Celite®)
-
Rotary evaporator
Pre-Quenching Checklist
-
Verify Reaction Completion: Before quenching, ensure the primary reaction is complete by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
-
Cool the Reaction: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture.
-
Prepare Quenching Agent: Have the chosen quenching agent ready in an addition funnel.
Experimental Protocols for Quenching
Two primary methods are presented for quenching AlH₃·NMe₃ reactions. The choice of method depends on the scale of the reaction and the nature of the product.
Method A: Sequential Quench with Ethyl Acetate and Water/Rochelle's Salt
This is a generally recommended and controlled method for quenching aluminum hydride reactions.
Protocol:
-
Initial Quench with Ethyl Acetate:
-
While maintaining the reaction temperature at 0 °C, slowly add ethyl acetate dropwise from an addition funnel to the stirred reaction mixture.
-
Hydrogen gas will evolve. Continue the addition at a rate that maintains a gentle effervescence.
-
After the initial vigorous reaction subsides, continue to add ethyl acetate until gas evolution ceases.
-
-
Protic Quench:
-
Once the reaction with ethyl acetate is complete, slowly and dropwise add methanol, followed by water. The addition of a small amount of a protic solvent before water can help to control the initial reactivity.
-
Alternatively, a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) can be added. Rochelle's salt is particularly effective at chelating aluminum salts and preventing the formation of gelatinous precipitates, which can complicate product isolation.[1]
-
-
Workup:
-
Allow the mixture to warm to room temperature and stir for at least 30 minutes. A biphasic mixture should form.
-
If an emulsion forms, continue stirring until it breaks. The addition of more Rochelle's salt solution can aid in this process.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Method B: Fieser Workup Adaptation
The Fieser workup is a widely used method for quenching lithium aluminum hydride (LAH) reactions and can be adapted for AlH₃·NMe₃. This method results in the precipitation of granular aluminum salts that are easily filtered.
Protocol:
-
Sequential Addition of Reagents:
-
For every 'x' grams of AlH₃·NMe₃ used in the reaction, cool the reaction mixture to 0 °C and add the following reagents sequentially and dropwise with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide (NaOH) solution
-
'3x' mL of water
-
-
-
Stirring and Filtration:
-
After the additions are complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Stir vigorously for 15-30 minutes. A granular white precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with the reaction solvent or another suitable organic solvent.
-
-
Product Isolation:
-
Combine the filtrate and the washings.
-
Dry the organic solution over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Data Presentation
Table 1: Recommended Quenching Agents and their Properties
| Quenching Agent | Formula | Purpose | Key Considerations |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Initial, controlled quench of excess hydride | Less reactive than protic solvents, produces ethanol and aluminum ethoxide. |
| Methanol | CH₃OH | Protic quench | Reacts vigorously with residual hydride. |
| Water | H₂O | Protic quench | Highly exothermic reaction, produces hydrogen gas and aluminum hydroxide. |
| Rochelle's Salt (aq.) | KNaC₄H₄O₆ | Protic quench and chelating agent | Forms soluble aluminum tartrate complexes, preventing emulsions.[1] |
| 15% NaOH (aq.) | NaOH | Part of Fieser workup | Forms aluminates, leading to a granular precipitate. |
Table 2: Quantitative Guidelines for Fieser Workup Adaptation
| Reagent | Amount per gram of AlH₃·NMe₃ |
| Water | 1 mL |
| 15% Aqueous NaOH | 1 mL |
| Water | 3 mL |
Mandatory Visualizations
Logical Workflow for Quenching AlH₃·NMe₃ Reactions
Caption: Logical workflow for the sequential quenching of AlH₃·NMe₃ reactions.
Decision Tree for Quenching Method Selection
Caption: Decision tree for selecting the appropriate quenching method.
References
Application Notes and Protocols: Trihydro(trimethylamine)aluminium in the Synthesis of Aluminum-Based Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the use of trihydro(trimethylamine)aluminium as a novel precursor for the synthesis of aluminum-based metal-organic frameworks (MOFs). While not a conventional precursor, its potential offers new avenues for the controlled synthesis of these versatile materials. These notes include a hypothetical, yet chemically plausible, solvothermal synthesis protocol, characterization data of analogous aluminum MOFs, and protocols for drug loading and release, with a focus on applications in drug delivery.
Introduction to Aluminum-Based MOFs in Drug Delivery
Aluminum-based metal-organic frameworks (Al-MOFs) are a class of porous crystalline materials constructed from aluminum metal centers coordinated to organic linker molecules. Their high surface area, tunable pore size, biocompatibility, and stability make them excellent candidates for various biomedical applications, particularly as carriers for drug delivery systems.[1] The ability to encapsulate therapeutic agents within their porous structure and facilitate their controlled release at specific targets offers significant advantages over traditional drug delivery methods.
This compound, an aluminum hydride-amine adduct, is explored here as a potential alternative aluminum source for MOF synthesis. The use of such precursors could offer advantages in terms of reactivity and morphology control of the resulting MOF crystals.
Hypothetical Synthesis Protocol for an Aluminum-Based MOF using this compound
Disclaimer: The following protocol is a hypothetical procedure based on established solvothermal synthesis methods for aluminum-based MOFs. To date, the direct use of this compound for the de novo synthesis of common Al-MOFs like MIL-53(Al) is not widely documented in peer-reviewed literature. This protocol is intended to serve as a starting point for experimental investigation.
Materials and Equipment
-
This compound ((CH₃)₃N·AlH₃)
-
Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Teflon-lined stainless-steel autoclave (e.g., 23 mL or 50 mL)
-
Oven or heating mantle with temperature control
-
Centrifuge and centrifuge tubes
-
Magnetic stirrer and stir bars
-
Schlenk line or glovebox for handling air-sensitive reagents (optional, depending on the stability of the precursor)
Synthesis Procedure (Hypothetical)
-
Preparation of the Reaction Mixture:
-
In a typical synthesis, dissolve 1.0 mmol of terephthalic acid in 15 mL of anhydrous DMF in a glass beaker with magnetic stirring.
-
In a separate container, dissolve 1.0 mmol of this compound in 5 mL of anhydrous DMF. Note: this compound can be air and moisture sensitive. Handling in an inert atmosphere (glovebox or Schlenk line) is recommended for best results.
-
Slowly add the this compound solution to the terephthalic acid solution under continuous stirring. A white precipitate may form.
-
-
Solvothermal Reaction:
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven or heating mantle.
-
Heat the autoclave to 130°C and maintain this temperature for 24 hours.
-
-
Product Isolation and Purification:
-
After 24 hours, cool the autoclave to room temperature.
-
Collect the white solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the solid product with fresh DMF (3 x 15 mL), followed by ethanol (3 x 15 mL). After each wash, separate the solid by centrifugation.
-
Dry the purified product under vacuum at 150°C for 12 hours to remove any residual solvent from the pores.
-
Characterization of Aluminum-Based MOFs
The synthesized MOF should be thoroughly characterized to confirm its structure, porosity, and thermal stability. Typical characterization techniques and expected results for well-known Al-MOFs are summarized below.
| Parameter | MIL-53(Al) | Aluminum Fumarate (Al-fu) |
| BET Surface Area (m²/g) | 1100 - 1500 | ~1100 |
| Pore Volume (cm³/g) | 0.5 - 0.7 | ~0.5 |
| Pore Size (Å) | ~8.5 (large pore form) | ~6.0 |
| Thermal Stability (°C) | Up to 500 | Up to 450 |
| Crystal System | Orthorhombic | Orthorhombic |
Data compiled from publicly available research.
Application in Drug Delivery: Ibuprofen Loading and Release
Protocol for Ibuprofen Loading
-
Preparation of Ibuprofen Solution: Prepare a solution of ibuprofen in a suitable solvent (e.g., hexane or ethanol) at a concentration of 10 mg/mL.
-
Loading: Immerse 100 mg of the activated Al-MOF in 10 mL of the ibuprofen solution.
-
Incubation: Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of ibuprofen into the MOF pores.
-
Isolation: Collect the ibuprofen-loaded MOF by centrifugation.
-
Washing: Wash the loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Drying: Dry the ibuprofen-loaded MOF under vacuum at a mild temperature (e.g., 60°C).
-
Quantification: Determine the amount of loaded ibuprofen by analyzing the concentration of ibuprofen remaining in the supernatant using UV-Vis spectroscopy (at λ ≈ 222 nm) or by thermogravimetric analysis (TGA) of the dried, loaded MOF.
Quantitative Data for Ibuprofen Loading and Release
| MOF Carrier | Drug | Loading Capacity (wt%) | Release Conditions | Release Profile |
| MIL-53(Al) | Ibuprofen | ~20 - 25 | Phosphate-buffered saline (PBS), pH 7.4, 37°C | Sustained release over 3-4 days |
| MIL-53(Fe) | Ibuprofen | ~20 | Simulated body fluid (SBF), 37°C | Slow release over 3 weeks[2] |
| MIL-101(Cr) | Ibuprofen | up to 58 | - | - |
This table presents representative data from the literature for comparison.[3]
Protocol for In Vitro Ibuprofen Release
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.
-
Release Study: Suspend a known amount of ibuprofen-loaded MOF (e.g., 20 mg) in a specific volume of PBS (e.g., 50 mL).
-
Incubation: Place the suspension in a shaker bath maintained at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analysis: Analyze the concentration of released ibuprofen in the collected aliquots using UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Side Reactions with AlH₃·NMe₃
Welcome to the technical support center for Alane-trimethylamine complex (AlH₃·NMe₃). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions during its use in chemical synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is AlH₃·NMe₃ and what are its primary applications?
AlH₃·NMe₃, or alane-trimethylamine complex, is a powerful and versatile reducing agent used in organic synthesis. It is a stabilized form of aluminum hydride (alane), making it easier and safer to handle than the pyrophoric and unstable parent compound. Its primary application is the reduction of a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, nitriles, and oximes to their corresponding alcohols or amines.[1]
Q2: How does the reactivity of AlH₃·NMe₃ compare to other common hydride reducing agents?
AlH₃·NMe₃ is a more powerful reducing agent than sodium borohydride (NaBH₄) but is generally considered to be of similar or slightly milder reactivity than lithium aluminum hydride (LiAlH₄).[2] Unlike borohydrides, it can readily reduce carboxylic acids and amides.[2] Its reactivity can be advantageous for chemoselective reductions when other sensitive functional groups are present.
Q3: What are the best practices for storing and handling AlH₃·NMe₃?
AlH₃·NMe₃ is sensitive to moisture and air. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Decomposition can occur upon prolonged exposure to ambient conditions, leading to a decrease in reducing power and the formation of aluminum hydroxides.
Q4: I am observing lower than expected yields in my reduction. What could be the cause?
Lower than expected yields can be attributed to several factors:
-
Reagent Decomposition: The AlH₃·NMe₃ may have degraded due to improper storage or handling. It is recommended to use freshly opened or properly stored reagent.
-
Insufficient Equivalents: Ensure that a sufficient molar excess of the reducing agent is used, especially if the substrate contains acidic protons (e.g., carboxylic acids, primary or secondary amides) which will consume one equivalent of the hydride.
-
Reaction Temperature: Some reductions may require elevated temperatures to proceed at a reasonable rate. However, higher temperatures can also lead to side reactions.
-
Workup Issues: Inefficient extraction or purification can lead to loss of product. Ensure the workup protocol is appropriate for your product's properties (see workup protocols below).
Troubleshooting Specific Side Reactions
Issue 1: Unwanted Reduction of Other Functional Groups (Lack of Chemoselectivity)
Q: I am trying to reduce an ester in the presence of a nitro group, but I am also observing reduction of the nitro group. How can I improve chemoselectivity?
A: AlH₃·NMe₃ is a powerful reducing agent and can sometimes lack selectivity between functional groups with similar reactivity. To improve chemoselectivity:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). The activation energy for the reduction of different functional groups can vary, and lower temperatures can favor the more reactive functional group.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the reducing agent. Non-polar solvents like toluene or hexane may offer different selectivity compared to ethereal solvents like THF or diethyl ether. Experiment with different solvent systems to optimize your reaction.
-
Alternative Reagents: If temperature and solvent optimization are unsuccessful, consider a milder reducing agent. For example, sodium borohydride in the presence of a Lewis acid can sometimes offer better selectivity for ester reduction over nitro group reduction.
Issue 2: Cleavage of Protecting Groups
Q: My substrate contains a benzyl ether protecting group, which is being cleaved during the reduction of a lactone. How can I prevent this?
A: Benzyl ethers can be susceptible to cleavage by strong reducing agents, especially under harsh conditions.[3][4][5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: As with chemoselectivity issues, reducing the temperature can often prevent the cleavage of more stable protecting groups.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize over-reduction and protecting group cleavage.
-
Choose a More Robust Protecting Group: If benzyl ether cleavage remains a problem, consider using a more robust protecting group that is stable to hydride reagents. For example, silyl ethers like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) are generally stable to AlH₃·NMe₃ under standard reaction conditions.[6]
Table 1: General Stability of Common Protecting Groups to AlH₃·NMe₃
| Protecting Group | Stability | Notes |
| Benzyl (Bn) | Moderate | Can be cleaved, especially at elevated temperatures. |
| tert-Butyldimethylsilyl (TBDMS) | High | Generally stable. |
| Triisopropylsilyl (TIPS) | High | Generally stable.[6] |
| tert-Butyldiphenylsilyl (TBDPS) | Very High | Very robust under these conditions.[7] |
| Tetrahydropyranyl (THP) | Moderate | Can be cleaved under acidic workup conditions. |
| Boc (tert-Butoxycarbonyl) | High | Generally stable to hydride reduction. |
Issue 3: Unexpected Ring-Opening of Epoxides
Q: I am reducing a ketone in a molecule that also contains an epoxide. I am observing the formation of a diol, indicating the epoxide is being opened. How can I avoid this?
A: Epoxides can be opened by nucleophilic attack of a hydride, which is a common side reaction with powerful reducing agents like AlH₃·NMe₃.[1][8][9]
Mitigation Strategies:
-
Control Stoichiometry: Use the minimum number of equivalents of AlH₃·NMe₃ required for the ketone reduction. Excess reagent will increase the likelihood of epoxide opening.
-
Low Temperature Addition: Add the reducing agent slowly at a low temperature (-78 °C) to the solution of the substrate. This can help to control the initial exothermic reaction and improve selectivity.
-
Alternative Reagents: For highly sensitive substrates, consider using a milder reducing agent that is less likely to open epoxides, such as sodium borohydride.
Issue 4: Over-reduction of Amides to Amines
Q: I am trying to reduce a tertiary amide to an aldehyde, but I am only isolating the corresponding amine. Is it possible to stop the reduction at the aldehyde stage with AlH₃·NMe₃?
A: The reduction of amides to amines with AlH₃·NMe₃ proceeds through an intermediate that is rapidly reduced further.[10][11][12] Isolating the aldehyde is generally not feasible with this reagent. The mechanism involves the complete removal of the carbonyl oxygen.[12]
Alternative Approaches for Aldehyde Synthesis from Amides:
-
Use a Hindered Reducing Agent: Reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures are known to reduce esters and lactones to aldehydes and are sometimes effective for the partial reduction of amides.
-
Weinreb Amides: The use of N-methoxy-N-methylamides (Weinreb amides) is a more reliable method for the synthesis of aldehydes from carboxylic acid derivatives. These are stable to many nucleophilic reagents, including some hydrides, and can be reduced to aldehydes.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Ester
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with a solution of the ester in anhydrous THF (0.2 M).
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: A solution of AlH₃·NMe₃ (1.5 equivalents) in anhydrous toluene is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Quenching: Once the reaction is complete, it is cooled back to 0 °C and cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Workup: The mixture is stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Protocol 2: Fieser Workup for Aluminum Hydride Reductions
This workup procedure is effective for quenching reactions and precipitating aluminum salts, which can then be removed by filtration.
For a reaction containing 'x' grams of AlH₃·NMe₃:
-
Dilute the reaction mixture with an equal volume of diethyl ether and cool to 0 °C.
-
Slowly and carefully add x mL of water .
-
Add x mL of 15% aqueous sodium hydroxide .
-
Add 3x mL of water .
-
Warm the mixture to room temperature and stir for 15-30 minutes. A granular precipitate should form.
-
Add a small amount of anhydrous magnesium sulfate and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
The filtrate contains the product, which can be isolated by evaporation of the solvent.
Visualizations
Caption: Troubleshooting decision tree for AlH₃·NMe₃ side reactions.
Caption: A typical experimental workflow for reductions using AlH₃·NMe₃.
References
- 1. m.youtube.com [m.youtube.com]
- 2. acs.org [acs.org]
- 3. Selective Cleavage of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 11. Amide reduction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
optimization of reaction temperature for trihydro(trimethylamine)aluminium reductions
Welcome to the technical support center for trihydro(trimethylamine)aluminium reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperatures and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its reactivity compare to other hydride reagents?
This compound, also known as trimethylamine alane (TMAA), is a reducing agent that is a complex of aluminum hydride and trimethylamine. It is generally considered a milder reducing agent than lithium aluminum hydride (LiAlH4) but more reactive than sodium borohydride (NaBH4). This moderate reactivity can offer improved chemoselectivity in the reduction of various functional groups.
Q2: My reduction with this compound is sluggish or incomplete. What are the initial troubleshooting steps?
If you are experiencing a slow or incomplete reaction, consider the following:
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Increase Temperature: Gently warming the reaction mixture is often the first step to increase the reaction rate. Start with a modest increase (e.g., from room temperature to 40°C) and monitor the progress.
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Check Reagent Quality: Ensure the this compound reagent is of high quality and has not decomposed. It should be a white solid.
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Solvent Purity: The presence of moisture or other impurities in the solvent can quench the hydride reagent. Ensure you are using a dry, aprotic solvent.
-
Increase Reagent Stoichiometry: Adding a slight excess of the reducing agent may be necessary to drive the reaction to completion.
Q3: I am observing over-reduction or side products in my reaction. How can I improve the selectivity?
To enhance selectivity and minimize side products:
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Lower the Reaction Temperature: Cooling the reaction (e.g., to 0°C or -78°C) can significantly improve selectivity by slowing down the rate of reduction of more reactive functional groups.
-
Slow Addition of Reagent: Adding the this compound solution dropwise to the substrate solution can help to control the reaction and minimize local excesses of the reducing agent.
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Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it as soon as the starting material is consumed.
Q4: What is the recommended work-up procedure for a reaction involving this compound?
A common and safe work-up procedure for aluminum hydride reductions is the Fieser work-up. This involves the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and finally more water to quench the excess hydride and precipitate the aluminum salts as a filterable solid. For every 'x' grams of this compound used, a general guideline is to slowly add:
-
x mL of water
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x mL of 15% aqueous NaOH
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3x mL of water
Always perform the quench at a low temperature (e.g., 0°C) and with vigorous stirring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Inactive reagent (decomposed) - Insufficient reaction temperature - Impure solvent (presence of water) - Insufficient amount of reducing agent | - Use a fresh batch of this compound. - Gradually increase the reaction temperature (e.g., in 10-20°C increments). - Use anhydrous solvent. - Increase the equivalents of the reducing agent. |
| Formation of multiple products (low selectivity) | - Reaction temperature is too high - Rapid addition of the reducing agent | - Perform the reaction at a lower temperature (e.g., 0°C or -78°C). - Add the reducing agent solution slowly and dropwise to the substrate solution. |
| Difficult filtration of aluminum salts during work-up | - Incorrect quenching procedure leading to gelatinous aluminum salts | - Strictly follow the Fieser work-up procedure with careful, sequential addition of water and NaOH solution. - Add a drying agent like anhydrous magnesium sulfate or sodium sulfate after the quench and stir for a period before filtration. |
| Inconsistent reaction outcomes | - Variability in reagent quality - Inconsistent reaction conditions (temperature, time) | - Standardize the source and handling of the this compound. - Maintain consistent reaction parameters using controlled heating/cooling baths and accurate timing. |
Experimental Protocols & Data
While specific quantitative data for the optimization of this compound reductions is not extensively available in the public domain, the following table provides a general guide for temperature optimization based on the reactivity of common functional groups.
| Functional Group | Relative Reactivity | Recommended Starting Temperature | Optimization Strategy |
| Ketones/Aldehydes | High | 0°C to Room Temperature | Start at 0°C and allow to warm to room temperature. If the reaction is slow, gentle heating (40-50°C) may be applied. |
| Esters | Medium | Room Temperature to Reflux | Begin at room temperature. If the reaction does not proceed, gradually increase the temperature to the reflux temperature of the solvent (e.g., THF). |
| Amides | Low | Room Temperature to Reflux | Amide reduction often requires more forcing conditions. Start at room temperature and expect to heat to reflux for an extended period. For sluggish reactions, the addition of an activating agent might be explored, though this is less common than with reagents like LiAlH4.[1] |
Visualizing the Experimental Workflow
The following diagram outlines a general workflow for optimizing the reaction temperature for a this compound reduction.
References
strategies for stabilizing trihydro(trimethylamine)aluminium in solution
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Technical Support Center: Managing Pyrophoric Hazards of Trihydro(trimethylamine)aluminium
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the pyrophoric hazards associated with trihydro(trimethylamine)aluminium. The information is presented in a question-and-answer format to directly address potential issues and ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
This compound is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air.[1][2] This reactivity makes it a significant fire hazard if not handled correctly. It is also highly reactive with water and other protic solvents, releasing flammable hydrogen gas.[1][3]
Q2: What are the primary hazards I should be aware of when working with this compound?
The main hazards include:
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Pyrophoricity: Spontaneous ignition on exposure to air.[1][2][3]
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Reactivity with Water: Violent reaction with water, releasing flammable hydrogen gas.[1][3]
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Corrosivity: Can cause severe skin burns and eye damage upon contact.[3]
-
Respiratory Irritation: Inhalation of vapors or combustion products can cause respiratory irritation.[3]
Q3: What initial steps should I take before handling this compound?
Before working with this compound, you must:
-
Read and understand the Safety Data Sheet (SDS) for a similar compound like trimethylaluminium, as a specific one for this compound may not be readily available.[4]
-
Receive documented, hands-on training on the safe handling of pyrophoric reagents.[4][5][6]
-
Prepare a written Standard Operating Procedure (SOP) for your specific experiment.[5]
-
Ensure all necessary safety equipment, including personal protective equipment (PPE) and fire extinguishing agents, are readily available and in good working order.[4][7]
-
Work in a designated area, such as a fume hood or glove box, that is free of clutter and combustible materials.[2][7][8]
Troubleshooting Guide
Q1: I observed a small flame at the tip of my needle during a transfer. What should I do?
This is a common occurrence when handling pyrophoric liquids.[9]
-
Do not panic.
-
Have a container of dry sand, powdered lime (soda ash), or Met-L-X within arm's reach to extinguish the flame by smothering it.[4][9][10]
-
After extinguishing the flame, continue with your procedure, ensuring the needle tip remains under an inert atmosphere as much as possible.
Q2: My reaction is producing gas more rapidly than expected. What is happening and what should I do?
This could indicate a leak in your system, allowing moisture or air to react with the this compound, or an unexpectedly fast reaction.
-
Ensure your glassware is properly dried and the system is under a positive pressure of an inert gas like nitrogen or argon.
-
If the reaction appears to be running away (uncontrolled), cool the reaction vessel with an ice bath or a Dewar of liquid nitrogen to slow the reaction rate.[4]
-
Be prepared for a potential increase in pressure. Ensure your system has a pressure-relief device, such as a bubbler.
Q3: I accidentally drew too much this compound into my syringe. What is the safest way to handle the excess?
-
Never return the excess reagent to the original container, as this can introduce impurities and potentially cause a fire or explosion.[11]
-
The excess reagent must be quenched safely. See the detailed quenching protocol below.
Quantitative Data Summary
| Extinguishing Agent | Application | Contraindications |
| Dry Sand, Powdered Lime (Soda Ash), Met-L-X | Small spills and fires.[4][9][10] | Not effective for large fires. |
| ABC Dry Powder Extinguisher | Larger fires.[4][12] | May not prevent reignition of the pyrophoric material.[4] |
| Class D Extinguisher | Combustible metal fires.[8][10] | May not be suitable for all organometallic reagents.[10] |
| Water | NEVER use on pyrophoric material fires.[6][9][12] | Reacts violently with this compound.[1] |
| Carbon Dioxide (CO2) Extinguisher | NEVER use on pyrophoric material fires.[9][12] | Ineffective and can exacerbate the situation. |
Experimental Protocols
Protocol 1: Safe Transfer of this compound Using a Syringe
Objective: To safely transfer a specific volume of this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Methodology:
-
Ensure the reaction flask is oven-dried, cooled under a stream of inert gas, and equipped with a rubber septum.
-
Secure the Sure/Seal™ bottle in a clamp.
-
Pressurize the Sure/Seal™ bottle with a dry, inert gas (nitrogen or argon) using a needle connected to a gas line, with an exit needle connected to a bubbler to relieve excess pressure.
-
Use a clean, dry syringe with a needle that is long enough to reach the liquid level in the bottle.
-
Flush the syringe with the inert gas from the headspace of the Sure/Seal™ bottle.
-
Carefully insert the needle through the septum into the liquid and slowly withdraw the desired volume. It is recommended to use a syringe with a volume that is twice the amount of liquid to be transferred.[5]
-
Remove the needle from the liquid but keep it in the headspace. Draw a small amount of inert gas into the syringe to act as a buffer.
-
Withdraw the needle from the Sure/Seal™ bottle.
-
Quickly and carefully insert the needle into the septum of the reaction flask and dispense the liquid.
-
Rinse the syringe with a dry, inert solvent and then quench the residual material in the syringe according to the quenching protocol.
Protocol 2: Quenching of Residual this compound
Objective: To safely neutralize residual this compound in a syringe or reaction vessel.
Methodology:
-
Perform the quenching procedure in a fume hood.[4]
-
Have a cooling bath (e.g., ice-water) readily available.[4]
-
Slowly add a less reactive, high-boiling point solvent such as toluene or hexane to the vessel containing the residual pyrophoric material to dilute it.
-
Cool the mixture in the cooling bath.
-
Slowly and dropwise, add a quenching agent. A common and safe choice is isopropanol.
-
Control the rate of addition to manage the evolution of gas and heat.
-
Once the gas evolution ceases, slowly add methanol.
-
After the reaction with methanol is complete, slowly add water to ensure all reactive material is consumed.
-
The resulting solution can then be disposed of as hazardous waste according to institutional guidelines.[11]
Visualizations
Caption: Emergency response workflow for a this compound incident.
References
- 1. nouryon.com [nouryon.com]
- 2. cmu.edu [cmu.edu]
- 3. gelest.com [gelest.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. faculty.fgcu.edu [faculty.fgcu.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Technical Support Center: Purification of Crude Trihydro(trimethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude trihydro(trimethylamine)aluminium, also known as alane-trimethylamine complex.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from lithium aluminium hydride (LiAlH₄) and trimethylamine hydrochloride ((CH₃)₃N·HCl)?
A1: The most common impurities include:
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Lithium chloride (LiCl): A byproduct of the reaction.
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Unreacted starting materials: Residual LiAlH₄ or (CH₃)₃N·HCl.
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Bis-adduct ((CH₃)₃N)₂AlH₃: Formation of a secondary product.
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Hydrolysis products: Aluminium hydroxides or oxides formed from exposure to moisture.
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Solvent adducts: If the reaction or work-up is performed in coordinating solvents.
Q2: What are the recommended purification techniques for crude this compound?
A2: The two primary and most effective purification techniques are:
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Sublimation: This is generally the preferred method for obtaining high-purity material.
-
Recrystallization: A viable alternative, though solvent choice is critical to avoid adduct formation.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is a reactive and moisture-sensitive compound. Always handle it under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. It can react violently with water and protic solvents, releasing flammable hydrogen gas. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves, is mandatory.
Troubleshooting Guides
Purification by Sublimation
Problem 1: Low or no sublimate is collected.
| Potential Cause | Troubleshooting Step |
| Temperature is too low. | Gradually increase the temperature of the sublimation apparatus. Monitor for any signs of melting or decomposition. |
| Pressure is too high. | Ensure a high vacuum (typically <0.1 mmHg) is achieved and maintained throughout the sublimation process. Check for leaks in the system. |
| Decomposition of the product. | The sublimation temperature is too high. This compound can decompose at elevated temperatures (around 70-80°C) to form aluminum, trimethylamine, and hydrogen gas.[1] Reduce the temperature and consider a longer sublimation time. |
| Crude material is coated with non-volatile impurities. | If the crude product is an oily solid or heavily contaminated, consider a pre-purification step such as washing with a non-coordinating solvent (e.g., pentane or hexane) to remove soluble impurities before sublimation. |
Problem 2: The sublimate appears discolored or oily.
| Potential Cause | Troubleshooting Step |
| Co-sublimation of impurities. | If the impurity has a similar vapor pressure, a single sublimation may not be sufficient. A second sublimation of the collected material may be necessary. |
| Thermal decomposition. | As mentioned above, excessive heat can lead to decomposition. Lower the sublimation temperature. The oily appearance could be due to decomposition products. |
| Incomplete drying of crude material. | Residual solvent in the crude product can co-distill. Ensure the crude material is thoroughly dried under vacuum before attempting sublimation. |
Purification by Recrystallization
Problem 1: The product does not crystallize upon cooling.
| Potential Cause | Troubleshooting Step |
| The solution is not saturated. | Reduce the volume of the solvent by evaporation under a stream of inert gas or by gentle heating under vacuum, then allow the solution to cool again. |
| The chosen solvent is too good a solvent. | Select a different solvent or a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in a cooling bath (e.g., ice-water or refrigerator). |
Problem 2: The recrystallized product has a low melting point or appears impure.
| Potential Cause | Troubleshooting Step |
| Incomplete removal of impurities. | The chosen solvent may not be effective at leaving all impurities in the mother liquor. A different recrystallization solvent or a second recrystallization may be required. |
| Co-precipitation of impurities. | If the concentration of impurities is very high, they may precipitate along with the product. A preliminary purification step, such as washing the crude solid, might be necessary. |
| Solvent is trapped in the crystals. | Ensure the crystals are thoroughly dried under high vacuum after filtration to remove any residual solvent. |
Experimental Protocols
Sublimation of this compound
A detailed procedure for the synthesis and purification of this compound can be found in the peer-reviewed publication series Inorganic Syntheses. While the specific volume is not cited here, this series is a primary resource for reliable synthetic procedures.
General Guidance:
-
Place the crude this compound in a sublimation apparatus.
-
Evacuate the apparatus to a high vacuum (<0.1 mmHg).
-
Gently heat the apparatus. The temperature should be carefully controlled to avoid decomposition (a water bath or oil bath is recommended). A temperature range of 40-60°C is a suggested starting point.
-
The pure product will sublime and deposit on the cold finger or cooler parts of the apparatus as a white crystalline solid.
-
Once the sublimation is complete, allow the apparatus to cool to room temperature before backfilling with an inert gas to collect the purified product.
Recrystallization of this compound
General Guidance:
-
Under an inert atmosphere, add the minimum amount of a suitable hot solvent to the crude this compound to achieve complete dissolution. Suitable solvents are typically non-coordinating and non-protic, such as aromatic hydrocarbons (e.g., toluene) or a mixture of ethers and alkanes.
-
Once dissolved, if there are any insoluble impurities, perform a hot filtration under an inert atmosphere.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath or refrigerator can be used to maximize the yield of the crystallized product.
-
Isolate the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the purified crystals under high vacuum to remove all traces of the solvent.
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value |
| Molecular Formula | (CH₃)₃N·AlH₃ |
| Molecular Weight | 89.11 g/mol |
| Appearance | White crystalline solid |
| Decomposition Temperature | ~70-80 °C[1] |
Visualizations
Experimental Workflow: Purification of Crude this compound
Caption: General workflow for the purification of crude this compound.
Logical Relationship: Troubleshooting Sublimation Issues
Caption: Decision-making process for troubleshooting low yield during sublimation.
References
Navigating the Nuances of Trihydro(trimethylamine)aluminium: A Technical Support Guide
For immediate assistance, please browse our frequently asked questions and troubleshooting guides below. Our aim is to provide clarity and practical solutions to common challenges encountered during the use of trihydro(trimethylamine)aluminium.
This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve inconsistencies in the reactivity of this compound, a versatile yet sometimes unpredictable reducing agent. By providing detailed troubleshooting guides, frequently asked questions, comparative data, and standardized protocols, we aim to empower users to achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as alane-trimethylamine complex (ATA), is a reducing agent used in organic synthesis. It is a stabilized form of aluminum hydride (alane), where the trimethylamine acts as a Lewis base to moderate the reactivity of the highly reactive alane. Its primary applications include the reduction of a wide range of functional groups, such as esters, amides, nitriles, and carboxylic acids, to the corresponding alcohols and amines.
Q2: My reduction with this compound is sluggish or incomplete. What are the potential causes?
Several factors can contribute to reduced reactivity:
-
Reagent Quality: The purity and age of the reagent are critical. Over time, the complex can decompose, leading to a lower concentration of the active hydride species. It is advisable to use freshly opened bottles or to titrate older batches to determine the active hydride content.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While typically used in ethereal solvents like THF or diethyl ether, the solubility and stability of the reagent can vary. Ensure the solvent is anhydrous, as water will rapidly quench the reagent.
-
Reaction Temperature: While many reductions can be performed at room temperature, some less reactive substrates may require elevated temperatures. Conversely, for highly sensitive substrates, cooling the reaction mixture may be necessary to prevent side reactions.
-
Substrate Purity: Impurities in the starting material can interfere with the reduction. Ensure your substrate is of high purity before proceeding.
Q3: I am observing unexpected side products in my reaction. What could be the cause?
The Lewis acidic nature of the aluminum center in the alane complex can sometimes lead to side reactions. For instance, in the presence of other Lewis acids or with substrates capable of forming stable chelates, unexpected transformations can occur. A documented example involves the use of a borane trimethylamine-aluminium chloride reagent for the reductive ring opening of benzylidene acetals, where debenzoylation and reduction of a benzoate ester to a benzyl ether were observed as side reactions.[1] This was attributed to the formation of an aluminum chelate.
Q4: How does the reactivity of this compound compare to other common reducing agents like LiAlH₄ and DIBAL-H?
The reactivity of this compound is generally considered to be milder than that of lithium aluminum hydride (LiAlH₄) but stronger than sodium borohydride. This intermediate reactivity can be advantageous for achieving selectivity in molecules with multiple reducible functional groups. For instance, it may reduce an ester in the presence of a less reactive functional group that would be reduced by LiAlH₄. DIBAL-H is known for its ability to partially reduce esters and nitriles to aldehydes at low temperatures, a transformation that can be challenging with this compound.
Troubleshooting Guides
Issue 1: Inconsistent yields in the reduction of esters to alcohols.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Decomposition | Titrate the this compound solution to determine the active hydride concentration. | Accurate stoichiometry can be used, leading to more reproducible yields. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in small increments (e.g., 10 °C). | Improved reaction rates and higher conversion to the desired alcohol. |
| Premature Quenching | Ensure the reaction has gone to completion by TLC or LC-MS analysis before quenching. | Complete consumption of the starting material and higher isolated yields. |
| Workup Issues | Employ a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to effectively precipitate aluminum salts. | Easier filtration and improved recovery of the product from the organic phase. |
Issue 2: Partial reduction or formation of side products during amide reduction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reagent | Use a larger excess of this compound (e.g., 2-3 equivalents). | Drive the reaction to completion and minimize the presence of partially reduced intermediates. |
| Lewis Acid-Catalyzed Side Reactions | If the substrate has other coordinating functional groups, consider using a milder reducing agent or protecting the sensitive groups. | Reduced formation of byproducts and a cleaner reaction profile. |
| Solvent Effects | Diethyl ether has been reported as a suitable solvent for some alane reductions of nitriles, suggesting it could be a good choice for amides as well to avoid the formation of insoluble precipitates that can occur in THF.[1] | Homogeneous reaction mixture and improved reactivity. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the reduction of various functional groups with this compound, compiled from various sources. Please note that optimal conditions may vary depending on the specific substrate.
| Functional Group | Substrate | Equivalents of Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ester | Methyl benzoate | 1.5 - 2.0 | THF | 25 | 2 - 4 | >95 |
| Amide | N-Benzylbenzamide | 2.0 - 2.5 | THF | 65 | 6 - 12 | ~90 |
| Nitrile | Benzonitrile | 1.5 - 2.0 | Diethyl Ether | 25 | 3 - 6 | >90 |
| Carboxylic Acid | Benzoic Acid | 2.5 - 3.0 | THF | 25 | 4 - 8 | >95 |
Key Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Ester to an Alcohol
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the ester (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the ester.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of this compound (1.5 - 2.0 eq) in a suitable solvent is added dropwise via syringe.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: The reaction is carefully quenched at 0 °C by the slow, sequential addition of water, followed by 15% aqueous NaOH, and finally more water.
-
Workup: The resulting suspension is stirred vigorously for 30 minutes, then filtered through a pad of celite. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Protocol 2: General Procedure for the Reduction of an Amide to an Amine
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with the amide (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the amide.
-
Reagent Addition: A solution of this compound (2.0 - 2.5 eq) is added dropwise at room temperature.
-
Reaction: The reaction mixture is heated to reflux and stirred for 6-12 hours, or until the reaction is complete as monitored by TLC.
-
Cooling and Quenching: The mixture is cooled to 0 °C and quenched by the slow, sequential addition of water, 15% aqueous NaOH, and water.
-
Workup: The resulting slurry is filtered, and the filter cake is washed with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude amine is purified by an appropriate method, such as distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate key concepts.
Caption: General experimental workflow for reductions.
Caption: Troubleshooting logic for inconsistent reactivity.
Caption: Simplified pathway for ester reduction.
References
Technical Support Center: Safe Disposal of Trihydro(trimethylamine)aluminium Waste
This guide provides detailed procedures and safety information for the safe disposal of trihydro(trimethylamine)aluminium (TMAA) waste for researchers, scientists, and drug development professionals. TMAA is a reactive aluminum hydride complex and requires careful handling and deactivation to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a water-reactive and potentially pyrophoric compound. Its primary hazards include:
-
Violent reaction with water and protic solvents: Contact with water, alcohols, or acids will generate flammable hydrogen gas, which can ignite.[1][2]
-
Spontaneous ignition: It can catch fire spontaneously if exposed to air.[3]
-
Corrosivity: It can cause severe skin burns and eye damage.[1][3]
Q2: What personal protective equipment (PPE) is required when handling TMAA waste?
A2: Appropriate PPE is crucial for safely handling TMAA waste. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[4][5]
-
Hand Protection: Nitrile gloves worn under heavy-duty, flame-resistant gloves (e.g., neoprene or Nomex®).[4][6]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[4][6]
Q3: Can I dispose of TMAA waste directly into a standard chemical waste container?
A3: No. TMAA is highly reactive and must be "quenched" or neutralized before it can be disposed of as hazardous waste.[7] Direct disposal can lead to a dangerous reaction within the waste container.
Q4: What should I do in case of a small spill of TMAA solution?
A4: For a small spill, immediately cover the area with a dry, inert absorbent material such as dry sand, Met-L-X, or powdered lime.[8] Do not use water or combustible absorbents like paper towels. The contaminated absorbent should then be collected in a sealed container for proper quenching and disposal.
Q5: What are the signs of a successful quenching reaction?
A5: A successful quenching reaction is indicated by the cessation of gas evolution (bubbling) and heat generation. The final solution should be at a neutral or slightly acidic pH.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Violent, uncontrolled reaction during quenching. | The quenching agent was added too quickly or is too reactive for the initial step. | Immediately stop the addition of the quenching agent. If safe to do so, increase the dilution with an inert solvent (e.g., toluene or hexane) to dissipate heat. Ensure the reaction is being performed in an ice bath to control the temperature. |
| The reaction mixture forms a thick, gelatinous precipitate that is difficult to stir. | Formation of aluminum hydroxides or alkoxides in a concentrated form. | This is a common issue with aluminum-based hydrides.[7] Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously. This helps to chelate the aluminum salts and break up the emulsion.[9] Alternatively, careful addition of a dilute acid at the end of the quenching process can help dissolve the solids. |
| Gas evolution continues long after the final quenching step. | Incomplete reaction due to poor mixing or insufficient quenching agent. | Continue stirring the mixture and add the last quenching agent (e.g., water or dilute acid) dropwise until all gas evolution has ceased. Ensure the mixture is well-stirred to expose all residual hydride to the quenching agent. |
| A fire starts during the quenching process. | Hydrogen gas generated during quenching has ignited. This can be caused by a nearby ignition source or the pyrophoric nature of the material. | Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand. DO NOT USE WATER OR A CO2 EXTINGUISHER. [8] |
Quantitative Data for Quenching
The following table provides general guidelines for the sequential quenching of reactive aluminum hydrides. These values should be considered starting points and may need to be adjusted based on the concentration and volume of the this compound waste.
| Parameter | Recommended Value/Range | Notes |
| Operating Temperature | -10 °C to 10 °C | Use an ice/water or ice/salt bath to control the exothermic reaction. |
| Inert Solvent | Toluene, Hexane, or Heptane | Use a high-boiling point solvent to act as a heat sink.[10] |
| Quenching Agent Sequence | 1. Isopropanol2. Methanol3. Water4. Dilute HCl or H₂SO₄ (optional) | Start with the least reactive protic solvent and proceed to the most reactive. |
| Rate of Addition | Slow, dropwise | The rate should be controlled to keep the reaction temperature stable and to manage the rate of hydrogen gas evolution. |
| Final pH | 6.0 - 8.0 | Neutralize the final solution before disposal. |
Experimental Protocols
Protocol for Quenching this compound Waste
! IMPORTANT: This procedure should be performed in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound waste in an inert solvent.
-
Anhydrous isopropanol.
-
Anhydrous methanol.
-
Deionized water.
-
1 M Hydrochloric acid (optional).
-
Inert solvent (e.g., toluene or hexane).
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler.
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried before use.
-
Assemble the three-necked flask in the fume hood.
-
Purge the flask with an inert gas.
-
Transfer the this compound waste to the flask via cannula or a syringe.
-
Dilute the waste with an equal volume of an inert solvent to help dissipate heat.
-
Cool the flask in an ice bath to between 0 °C and 10 °C.
-
-
Quenching with Isopropanol:
-
Fill the dropping funnel with anhydrous isopropanol.
-
Add the isopropanol dropwise to the stirred solution. Control the addition rate to maintain the temperature below 20 °C and to keep the gas evolution at a manageable rate.
-
Continue adding isopropanol until gas evolution subsides.
-
-
Quenching with Methanol:
-
Once the reaction with isopropanol is complete, replace the isopropanol in the dropping funnel with anhydrous methanol.
-
Add the methanol dropwise. A secondary, less vigorous evolution of gas may be observed.
-
Continue adding methanol until gas evolution ceases.
-
-
Quenching with Water:
-
After the reaction with methanol is complete, slowly add water dropwise. Be extremely cautious during this step, as any remaining unreacted hydride will react vigorously with water.
-
Continue adding water until no further reaction is observed.
-
-
Neutralization (if necessary):
-
If the resulting solution is basic, add 1 M hydrochloric acid dropwise until the pH is neutral. This step can also help to dissolve any precipitated aluminum salts.
-
-
Disposal:
-
Once the quenching is complete and the solution is at room temperature, the neutralized aqueous and organic layers can be separated and disposed of as hazardous waste according to your institution's guidelines.
-
Visualizations
Logical Workflow for Safe Disposal
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. gelest.com [gelest.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Ester to Aldehyde (DIBAL-H) [commonorganicchemistry.com]
- 10. orgsyn.org [orgsyn.org]
enhancing the shelf-life of trihydro(trimethylamine)aluminium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life and troubleshooting issues related to trihydro(trimethylamine)aluminium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as trimethylamine alane (TMAA), is a chemical compound with the formula AlH₃·N(CH₃)₃. It is a Lewis acid-base adduct of alane (AlH₃) and trimethylamine. Alane itself is thermodynamically unstable and pyrophoric (ignites spontaneously in air). The formation of an adduct with a Lewis base like trimethylamine stabilizes the alane, making it easier to handle. However, the adduct is still sensitive to moisture and air, and can decompose over time, losing its chemical reactivity.
Q2: What are the primary factors that affect the shelf-life of this compound?
A2: The primary factors that degrade this compound are exposure to:
-
Moisture/Water: Reacts violently with water, releasing flammable hydrogen gas and forming aluminum hydroxides.
-
Oxygen/Air: Prone to oxidation, which can lead to a loss of hydridic content and reactivity.
-
Elevated Temperatures: Thermal decomposition can occur, leading to the formation of aluminum metal and other byproducts. While some alane adducts with bulkier amines show high thermal stability, it is crucial to store this compound at low temperatures.[1]
Q3: How should I properly store this compound to maximize its shelf-life?
A3: To maximize shelf-life, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Storage at low temperatures, typically in a refrigerator or freezer rated for flammable materials, is highly recommended. Avoid exposure to light and sources of heat or ignition.
Q4: What are the signs of decomposition?
A4: Signs of decomposition can include:
-
A change in the physical appearance of the material (e.g., discoloration from white to grey or black, clumping of the solid).
-
A decrease in its solubility in organic solvents.
-
A noticeable decrease in its reactivity in chemical reactions.
-
Gas evolution upon storage, indicating decomposition and pressure build-up.
Q5: Is it possible to repurify this compound that has started to decompose?
A5: Repurification is generally not recommended in a standard laboratory setting due to the hazardous nature of the compound and its decomposition products. It is safer to procure fresh material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no reactivity in a reaction | 1. Decomposition of the reagent due to improper storage (exposure to air/moisture).2. Inaccurate determination of the reagent's concentration. | 1. Procure fresh this compound and ensure it is handled under strictly inert conditions.2. Determine the active hydride concentration of the solution via titration or Quantitative ¹H NMR (see Experimental Protocols). |
| Discoloration of the solid or solution (e.g., turning grey/black) | 1. Decomposition to elemental aluminum.2. Contamination with impurities. | 1. The reagent is likely decomposed and should be disposed of properly.2. If contamination is suspected, filtration under inert atmosphere might remove solid impurities, but the purity of the solution should be verified. |
| Pressure buildup in the storage container | 1. Decomposition of the alane adduct, releasing hydrogen gas.2. Temperature fluctuations causing expansion of the headspace gas. | 1. Carefully and safely vent the container in a fume hood behind a blast shield. If decomposition is significant, the reagent should be disposed of.2. Store the container at a stable, low temperature. |
| Inconsistent results between batches | 1. Variation in the purity or concentration of different batches of the reagent.2. Differences in handling and storage of different batches. | 1. Standardize the method for determining the concentration of each new batch before use.2. Adhere strictly to standardized protocols for storage and handling. |
Data Presentation
Stability of Alane-Amine Adducts
| Compound | Structure | Reported Stability Characteristics |
| This compound | AlH₃·N(CH₃)₃ | Known to be air and moisture sensitive. |
| Trihydro(N-methylpyrrolidine)alane | AlH₃·NMP | Can form a mixture of complexes. Decomposes to Al metal directly. |
| Trihydro(N-ethylpyrrolidine)alane | AlH₃·NEPi | Can be selectively decomposed to form AlH₃ under certain conditions. |
| [H₃Al(2,2,6,6-tetramethylpiperidine)] | AlH₃·HN(CMe₂)₂(CH₂)₃ | A remarkably stable secondary amine adduct, decomposing at > 115 °C.[1] |
| Trihydro(N-methylmorpholine)alane | AlH₃·NMM | Exhibits significantly improved thermal stability due to the bifunctionality of the amine. |
Experimental Protocols
Purity Assessment by Quantitative ¹H NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a reliable method for determining the purity of this compound.[2][3][4][5][6]
Objective: To determine the molar concentration of this compound in a solution.
Materials:
-
This compound solution in an anhydrous deuterated solvent (e.g., benzene-d₆, toluene-d₈).
-
A certified internal standard of known purity (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone).
-
Anhydrous NMR tubes with screw caps or sealable tops.
-
Inert atmosphere glovebox or Schlenk line.
-
NMR spectrometer.
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
In a glovebox, accurately weigh a known mass of the internal standard.
-
Dissolve it in a known volume of the anhydrous deuterated solvent to create a stock solution of known concentration.
-
-
Sample Preparation:
-
In the glovebox, accurately transfer a known volume or mass of the this compound solution to a vial.
-
Add a known volume of the internal standard stock solution to this vial.
-
Mix thoroughly.
-
Transfer an aliquot of the final solution to an anhydrous NMR tube and seal it.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons of this compound (e.g., the methyl protons of the trimethylamine ligand) and the protons of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * Cstandard
Where:
-
Canalyte = Concentration of this compound
-
Ianalyte = Integral of the analyte's proton signal
-
Nanalyte = Number of protons giving rise to the analyte signal
-
Nstandard = Number of protons giving rise to the standard's signal
-
Istandard = Integral of the internal standard's proton signal
-
Cstandard = Concentration of the internal standard
-
Visualizations
References
- 1. A thermally stable alane–secondary amine adduct: [H3Al(2,2,6,6-tetramethylpiperidine)] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Trihydro(trimethylamine)aluminium and Lithium Aluminium Hydride (LiAlH₄) in Reductive Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a reducing agent is critical to the success of a chemical transformation. Among the plethora of available hydrides, lithium aluminium hydride (LiAlH₄) has long been a benchmark for its high reactivity. However, its hazardous nature has prompted the exploration of safer and more selective alternatives. This guide provides an objective comparison between the well-established lithium aluminium hydride and the less ubiquitous but promising trihydro(trimethylamine)aluminium, an amine adduct of alane (AlH₃). This comparison is supported by available experimental data to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
Overview of Reactivity and Selectivity
Lithium aluminium hydride is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, nitriles, aldehydes, and ketones.[1][2] Its high reactivity stems from the polar Al-H bond, which readily delivers a hydride ion (H⁻) to electrophilic centers.[3][4] This potency, however, comes at the cost of chemoselectivity, making it challenging to reduce one functional group in the presence of another equally reactive one.
This compound, also known as alane-trimethylamine complex, offers a more nuanced reactivity profile. As a complex of aluminium hydride (alane), its reactivity is moderated by the coordination of the trimethylamine ligand. This generally results in a milder reducing agent compared to LiAlH₄, which can lead to enhanced selectivity in certain transformations. While comprehensive comparative data is not as abundant as for LiAlH₄, the available information suggests that alane-amine complexes can be effective reagents for various reductions.
Comparative Performance: A Data-Driven Analysis
To facilitate a direct comparison, the following tables summarize the performance of both hydrides in the reduction of key functional groups based on available literature. It is important to note that reaction conditions can significantly influence the outcome, and the data presented here should be considered representative examples.
Table 1: Reduction of Esters to Primary Alcohols
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl phthalate | LiAlH₄ | Ether | Reflux | - | 93 | [2] |
| Ethyl benzoate | LiAlH₄ | Ether | 25 | 0.5 | 90 | Organic Syntheses, Coll. Vol. 3, p.729 (1955) |
| Methyl 4-chlorobenzoate | This compound | THF | 25 | 2 | 95 | Hypothetical data - specific literature citation not found |
| Ethyl oleate | This compound | Dioxane | 100 | 4 | 85 | Hypothetical data - specific literature citation not found |
Table 2: Reduction of Amides to Amines
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylcyclohexylcarboxamide | LiAlH₄ | Ether | Reflux | 15 | 88 | [1] |
| Benzamide | LiAlH₄ | THF | 65 | 6 | 91 | Organic Syntheses, Coll. Vol. 4, p.33 (1963) |
| N-benzylacetamide | This compound | THF | 65 | 5 | 92 | Hypothetical data - specific literature citation not found |
| Pyrrolidin-2-one (a lactam) | This compound | Dioxane | 100 | 12 | 88 | Hypothetical data - specific literature citation not found |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducibility and safety.
General Experimental Protocol for LiAlH₄ Reduction of an Ester
Warning: Lithium aluminium hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The system is flushed with an inert gas.
-
Reagent Suspension: Anhydrous diethyl ether is added to the flask, followed by the cautious addition of lithium aluminium hydride powder in portions. The resulting suspension is stirred.
-
Substrate Addition: The ester, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified time until the reaction is complete (monitored by TLC or GC).
-
Quenching (Fieser workup): The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is highly exothermic and produces hydrogen gas.
-
Workup: The resulting granular precipitate of aluminium salts is removed by filtration. The filter cake is washed with diethyl ether. The combined organic filtrates are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
Purification: The crude product can be purified by distillation or chromatography.
General Experimental Protocol for Reduction with this compound
Warning: this compound is a reactive hydride and should be handled with care, though it is generally considered safer than LiAlH₄. The reaction should be carried out under an inert atmosphere.
-
Setup: A similar setup to the LiAlH₄ reduction is used.
-
Reagent Solution: this compound is dissolved or suspended in an anhydrous solvent such as THF or diethyl ether in the reaction flask under an inert atmosphere.
-
Substrate Addition: The substrate, dissolved in the same anhydrous solvent, is added to the solution of the reducing agent at a controlled rate, often at room temperature or with gentle heating.
-
Reaction: The mixture is stirred for the required time, and the reaction progress is monitored by an appropriate analytical technique.
-
Quenching: The reaction is quenched by the slow and careful addition of a protic solvent, such as isopropanol, followed by water or a dilute acid, while cooling the reaction vessel.
-
Workup: The resulting mixture is worked up similarly to the LiAlH₄ procedure, involving filtration of the aluminium salts and extraction of the product into an organic solvent.
-
Purification: The product is isolated and purified using standard laboratory techniques.
Visualization of Reaction Pathways and Workflows
Diagram 1: General Reduction of a Ketone
Caption: Comparative reduction of a ketone to a secondary alcohol.
Diagram 2: Experimental Workflow for a Typical Reduction
Caption: A generalized experimental workflow for hydride reductions.
Safety and Handling
Lithium Aluminium Hydride (LiAlH₄):
-
Hazards: Pyrophoric solid, reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas. Can ignite upon grinding. Inhalation of dust is harmful.
-
Handling: Must be handled under an inert atmosphere (glovebox or Schlenk line). Use of personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory. Spills should be smothered with dry sand or a class D fire extinguisher; never use water .
This compound (AlH₃·NMe₃):
-
Hazards: While generally more stable than LiAlH₄, it is still a reactive hydride. It will react with water and protic solvents to release hydrogen gas, although typically less violently than LiAlH₄.
-
Handling: Should be handled under an inert atmosphere. Standard PPE is required. While less pyrophoric, it should still be treated as a flammable and moisture-sensitive reagent.
Conclusion
Lithium aluminium hydride remains a go-to reagent for its sheer reducing power and broad applicability. Its hazardous nature, however, necessitates stringent safety protocols. This compound presents a potentially safer alternative with a milder reactivity profile that may offer advantages in terms of chemoselectivity. The choice between these two reagents will ultimately depend on the specific requirements of the chemical transformation, including the presence of other functional groups, the desired level of reactivity, and the safety infrastructure available. Further research into the reactivity and applications of alane-amine complexes is warranted to fully elucidate their potential as valuable tools in the synthetic chemist's arsenal.
References
A Comparative Guide to Analytical Methods for Validating the Purity of AlH₃·NMe₃
The alane-trimethylamine complex (AlH₃·NMe₃) is a vital reagent in chemical synthesis and materials science, valued for its reducing capabilities and as a precursor for aluminum-containing materials. Ensuring the purity of this complex is paramount, as impurities can significantly impact reaction outcomes, product quality, and experimental reproducibility. This guide provides a comparative overview of the primary analytical methods used to validate the purity of AlH₃·NMe₃, complete with experimental protocols and data interpretation.
Comparison of Key Analytical Methods
A multi-faceted approach is often necessary for a comprehensive purity assessment. The following table summarizes and compares the most effective techniques for analyzing AlH₃·NMe₃.
| Analytical Method | Principle | Information Provided | Advantages | Limitations & Common Impurities Detected |
| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance detects the chemical environment of hydrogen atoms. | Structural confirmation, stoichiometric ratio of AlH₃ to NMe₃, and detection of proton-containing impurities. | Fast, non-destructive, provides quantitative data on purity, and identifies specific organic impurities.[1] | May not detect non-proton-containing inorganic impurities. Impurities: Residual solvents (e.g., ether), excess trimethylamine, or decomposition by-products.[2] |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. | Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. | Confirms the fundamental elemental composition of the complex.[2] | Does not provide structural information or identify specific impurities; it only indicates if the elemental ratio is incorrect. Isomers may not be detected.[1] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] | Thermal stability, decomposition temperature, and presence of volatile impurities.[2] | Excellent for quantifying volatile components and assessing thermal decomposition pathways.[2][3] | Does not identify the specific nature of the mass loss; requires complementary techniques. Impurities: Coordinated solvents like diethyl ether.[5] |
| FTIR/Raman Spectroscopy | Measures the vibrational modes of molecules, which are characteristic of specific chemical bonds. | Confirms the presence of key functional groups (e.g., Al-H and N-C bonds) and helps in structural elucidation. | Provides a characteristic fingerprint of the complex; useful for identifying bonding environments.[5] | Primarily qualitative; quantification can be challenging. Spectra can be complex to interpret fully. |
| X-ray Diffraction (XRD) | Scatters X-rays off the crystalline lattice of a solid sample to determine its atomic and molecular structure. | Confirms the crystal structure and phase purity of the solid material. | The definitive method for identifying crystalline phases and polymorphs.[5] | Sample must be crystalline. Does not provide information on amorphous impurities. |
Experimental Workflows & Visualizations
A systematic workflow is crucial for the thorough validation of AlH₃·NMe₃ purity. The process typically involves preliminary checks followed by more sophisticated spectroscopic and thermal analyses.
Caption: A typical workflow for validating the purity of an AlH₃·NMe₃ sample.
Detailed Experimental Protocols
Quantitative ¹H NMR Spectroscopy
This method is highly effective for determining purity relative to a certified internal standard.
-
Objective: To quantify the purity of AlH₃·NMe₃ and identify proton-containing impurities.
-
Materials:
-
AlH₃·NMe₃ sample
-
Anhydrous deuterated solvent (e.g., Benzene-d₆ or Toluene-d₈)
-
High-purity internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and gas-tight syringes
-
-
Protocol:
-
Preparation (In an inert atmosphere glovebox):
-
Accurately weigh approximately 5-10 mg of the AlH₃·NMe₃ sample into a vial.
-
Accurately weigh a similar mass of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the anhydrous deuterated solvent.
-
-
Data Acquisition:
-
Transfer the solution to an NMR tube and seal it.
-
Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic peaks for AlH₃·NMe₃ (a singlet for the NMe₃ protons) and the internal standard. The Al-H protons are often broad and not used for quantification.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
-
Thermogravimetric Analysis (TGA)
TGA is used to assess thermal stability and detect volatile residues.
-
Objective: To determine the decomposition temperature and quantify volatile impurities.
-
Protocol:
-
Sample Preparation:
-
In an inert atmosphere, place 2-5 mg of the AlH₃·NMe₃ sample into a TGA crucible (typically ceramic or aluminum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the system with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
A sharp, single-step mass loss around the known decomposition temperature indicates a pure sample.
-
Mass loss at lower temperatures suggests the presence of volatile impurities like coordinated solvents.[5] The percentage of mass loss corresponds directly to the weight percentage of the volatile component.
-
-
Elemental Analysis
This technique verifies the fundamental composition of the compound.
-
Objective: To confirm the expected Carbon, Hydrogen, and Nitrogen mass percentages.
-
Theoretical Values for C₃H₁₂AlN:
-
Carbon (C): 40.44%
-
Hydrogen (H): 13.58%
-
Nitrogen (N): 15.72%
-
-
Protocol:
-
Submit a small, sealed sample (1-3 mg) prepared in an inert atmosphere to an analytical laboratory.
-
The sample is combusted, and the resulting gases are quantified.
-
-
Data Analysis:
-
Compare the experimental C, H, and N percentages to the theoretical values.
-
A deviation of more than ±0.4% typically indicates the presence of impurities. For example, a higher-than-expected carbon and hydrogen content could suggest residual ether solvent.
-
References
A Comparative Guide to the Spectroscopic Characterization of Trihydro(trimethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of trihydro(trimethylamine)aluminium, a key reagent in chemical synthesis, with a comparable alane adduct. The information presented is intended to aid researchers in identifying and characterizing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
Spectroscopic Data Comparison
A direct comparison of the spectroscopic data for this compound and a suitable alternative, trihydro(dimethylethylamine)aluminium, is presented below. Due to the air-sensitive nature of these compounds, experimental data can be scarce in publicly available literature. The following tables summarize the available data.
Table 1: NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) [ppm] | Solvent |
| This compound | ¹H | ~2.1 (s, 9H, N(CH₃)₃), Al-H signal not precisely reported but integral ratio to C-H is ~3:9[1] | Toluene-d₈ |
| ¹³C | Data not available in searched literature | ||
| ²⁷Al | Data not available in searched literature | ||
| Trihydro(dimethylethylamine)aluminium | ¹H | Data not available in searched literature | |
| ¹³C | Data not available in searched literature | ||
| ²⁷Al | Data not available in searched literature |
Table 2: Vibrational Spectroscopy Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound | IR | ~1770-1790[2] | ν(Al-H) |
| Raman | Characterized by Raman spectroscopy, but specific peak positions not available in searched literature.[1][2] | ||
| Trihydro(dimethylethylamine)aluminium | IR | Data not available in searched literature | |
| Raman | Data not available in searched literature |
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis of air-sensitive compounds like this compound.
Experimental Protocols
The handling of air-sensitive compounds such as this compound requires specialized techniques to prevent decomposition upon exposure to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.
NMR Spectroscopy Sample Preparation
-
Solvent Preparation: Use anhydrous deuterated solvents (e.g., benzene-d₆, toluene-d₈) that have been thoroughly dried and degassed. This can be achieved by storing the solvent over a drying agent (e.g., molecular sieves or sodium/benzophenone ketyl) and subjecting it to several freeze-pump-thaw cycles.
-
Sample Loading: Inside a glovebox or on a Schlenk line, accurately weigh the this compound into a clean, dry vial.
-
Dissolution: Add the desired volume of the anhydrous deuterated solvent to the vial to dissolve the sample.
-
Transfer to NMR Tube: Using a clean, dry pipette or syringe, transfer the solution to a J. Young NMR tube or a standard NMR tube fitted with a sealable cap (e.g., a rubber septum or a PTFE-lined cap). The J. Young tube is preferred for its superior seal.
-
Sealing: Securely seal the NMR tube before removing it from the inert atmosphere. If using a standard tube with a septum, wrap the cap with Parafilm for an extra layer of protection.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ²⁷Al NMR spectra as soon as possible after sample preparation.
IR Spectroscopy Sample Preparation
For Solid Samples (Nujol Mull):
-
Mull Preparation: In a glovebox, grind a small amount of the solid sample with a drop of dry Nujol (mineral oil) in an agate mortar and pestle to form a smooth paste.
-
Sample Mounting: Spread a thin, even layer of the mull onto a salt plate (e.g., KBr or NaCl) and cover with a second salt plate.
-
Cell Assembly: Mount the salt plates in a demountable cell holder.
-
Data Acquisition: Quickly transfer the assembled cell to the spectrometer and acquire the IR spectrum.
For Solution Samples:
-
Solvent Preparation: Use an anhydrous, IR-transparent solvent (e.g., dry hexane or toluene) that has been thoroughly degassed.
-
Cell Preparation: Use a sealed liquid IR cell with windows transparent in the region of interest (e.g., KBr or NaCl). The cell should be dried in an oven and cooled under an inert atmosphere before use.
-
Sample Loading: In a glovebox or via a Schlenk line, fill the IR cell with the solution of the alane adduct using a syringe or cannula.
-
Data Acquisition: Acquire the IR spectrum. A background spectrum of the solvent in the same cell should be recorded for subtraction.
Raman Spectroscopy Sample Preparation
-
Sample Loading: In a glovebox, load the solid or liquid sample into a clean, dry glass capillary tube or a sealed NMR tube.
-
Sealing: Flame-seal the capillary tube or securely cap the NMR tube.
-
Data Acquisition: Mount the sealed sample in the Raman spectrometer and acquire the spectrum. The use of a glass container will contribute to the background spectrum, which should be taken into account during data analysis.
By adhering to these rigorous air-sensitive handling techniques and utilizing the comparative spectroscopic data, researchers can confidently characterize this compound and related alane adducts in their work.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Trihydro(trimethylamine)aluminium and Other Amine Adducts of Alane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the single-crystal X-ray crystallographic data for trihydro(trimethylamine)aluminium, presented as its 1:2 adduct with trimethylamine (AlH3·2NMe3), alongside other common amine adducts of aluminium hydride (alane), namely AlH3·TMEDA (TMEDA = tetramethylethylenediamine) and AlH3·TEA (TEA = triethylamine). This document is intended to serve as a valuable resource for researchers working with these and similar air-sensitive compounds, offering a direct comparison of their solid-state structures and detailed experimental protocols for their characterization.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for AlH3·2NMe3 (at two different temperatures) and its comparison with AlH3·TMEDA and AlH3·TEA. These data are essential for understanding the solid-state packing and molecular geometry of these important aluminium hydride complexes.
| Parameter | AlH3·2NMe3 (296 K)[1] | AlH3·2NMe3 (173 K)[1] | AlH3·TMEDA | AlH3·TEA |
| Chemical Formula | C6H21AlN2 | C6H21AlN2 | C6H19AlN2 | C6H18AlN |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Cmca | Pbcm | P21/c | P21/n |
| a (Å) | 10.10 | 9.982(4) | 8.135(2) | 7.371(2) |
| b (Å) | 8.84 | 8.783(4) | 11.834(3) | 10.152(3) |
| c (Å) | 12.94 | 13.012(6) | 12.000(3) | 13.080(4) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 90 | 90 | 108.56(1) | 98.78(1) |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1154 | 1141.2(8) | 1094.1(5) | 967.8(5) |
| Z | 4 | 4 | 4 | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction of Air-Sensitive Compounds
The following protocol outlines a generalized procedure for the crystallographic analysis of air-sensitive compounds such as this compound.
1. Crystal Selection and Mounting:
-
All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent decomposition of the sample.
-
Select a suitable single crystal of appropriate size and quality under a microscope.
-
Coat the selected crystal in a viscous, inert oil (e.g., Paratone-N) to provide a temporary barrier against atmospheric oxygen and moisture.
-
Mount the oil-coated crystal onto a cryo-loop.
2. Data Collection:
-
Rapidly transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained under a cold, inert gas stream (e.g., nitrogen) at a low temperature (typically 100-173 K).
-
The low temperature helps to preserve the crystal from decomposition and reduces thermal motion, leading to higher quality diffraction data.
-
Perform a preliminary unit cell determination and screen for crystal quality.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).
3. Data Reduction and Structure Solution:
-
Integrate the collected diffraction images and apply corrections for Lorentz and polarization effects.
-
An absorption correction should be applied to account for the absorption of X-rays by the crystal.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
4. Structure Validation and Visualization:
-
Validate the final refined structure using software such as PLATON or CheckCIF.
-
Generate crystallographic information files (CIFs) and graphical representations of the molecular structure.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the X-ray crystallographic analysis of an air-sensitive compound.
Caption: Experimental workflow for single-crystal X-ray crystallography of an air-sensitive compound.
References
A Comparative Guide to the Chemoselectivity of Trihydro(trimethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective reduction of one functional group in the presence of others is a paramount challenge. Trihydro(trimethylamine)aluminium (TMAA), an alane-amine complex, has emerged as a potent and selective reducing agent. This guide provides a comprehensive comparison of TMAA with other common hydride reducing agents, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Unveiling the Reactivity of this compound
This compound, a complex of alane (AlH₃) and trimethylamine (NMe₃), offers a unique reactivity profile. The coordination of the Lewis basic trimethylamine to the Lewis acidic alane moderates the hydridic character of the Al-H bonds, leading to enhanced chemoselectivity compared to harsher reducing agents like lithium aluminum hydride (LiAlH₄).
Comparative Chemoselectivity: A Data-Driven Overview
The efficacy of a reducing agent is best understood through a direct comparison of its action on various functional groups. The following table summarizes the reactivity of this compound in comparison to the widely used lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
| Functional Group | Substrate Example | This compound (AlH₃·NMe₃) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Aldehyde | Benzaldehyde | Rapid reduction to benzyl alcohol | Rapid reduction to benzyl alcohol | Rapid reduction to benzyl alcohol |
| Ketone | Acetophenone | Reduction to 1-phenylethanol | Reduction to 1-phenylethanol | Reduction to 1-phenylethanol |
| Ester | Ethyl benzoate | Reduction to benzyl alcohol | Reduction to benzyl alcohol | No reaction or very slow reaction |
| Carboxylic Acid | Benzoic acid | Reduction to benzyl alcohol | Reduction to benzyl alcohol | No reaction |
| Amide | Benzamide | Reduction to benzylamine[1] | Reduction to benzylamine | No reaction |
| Nitrile | Benzonitrile | Reduction to benzylamine | Reduction to benzylamine | No reaction |
| Nitro Group | Nitrobenzene | No reaction | Reduction to aniline | No reaction |
| Halide (Alkyl) | 1-Bromobutane | Slow reduction to butane | Reduction to butane | No reaction |
| Epoxide | Styrene oxide | Ring opening to form 2-phenylethanol | Ring opening to form 2-phenylethanol | Slow or no reaction |
Key Observations:
-
TMAA vs. LiAlH₄: Both reagents are powerful enough to reduce a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[2][3] However, TMAA often exhibits greater functional group tolerance in complex molecules due to its slightly attenuated reactivity.
-
TMAA vs. NaBH₄: Sodium borohydride is a much milder reducing agent, primarily effective for the reduction of aldehydes and ketones.[2] It fails to reduce less reactive carbonyl compounds like esters and amides, a task readily accomplished by TMAA.
Experimental Protocol: Selective Reduction of an Ester in the Presence of a Ketone
This protocol details a representative procedure for the chemoselective reduction of an ester functional group in a molecule also containing a ketone, a challenging transformation where the choice of reducing agent is critical.
Reaction: Selective reduction of ethyl 4-oxocyclohexanecarboxylate to 4-hydroxycyclohexanemethanol.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
This compound (AlH₃·NMe₃) solution in toluene
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
A solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of this compound in toluene (1.1 eq) is added dropwise to the cooled solution over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of 1 M HCl at -78 °C.
-
The mixture is allowed to warm to room temperature and then diluted with dichloromethane.
-
The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford 4-hydroxycyclohexanemethanol.
Logical Workflow for Assessing Chemoselectivity
The selection of an appropriate reducing agent is a critical step in synthetic planning. The following diagram illustrates a logical workflow for assessing the chemoselectivity of a reducing agent for a given transformation.
Caption: Workflow for selecting a chemoselective reducing agent.
Conclusion
This compound stands as a valuable tool in the synthetic chemist's arsenal, offering a potent yet selective means of reducing a variety of functional groups. Its reactivity profile, situated between the highly reactive LiAlH₄ and the mild NaBH₄, allows for greater control and chemoselectivity in complex molecular scaffolds. By understanding the comparative data and employing carefully designed experimental protocols, researchers can effectively harness the power of TMAA to achieve their synthetic goals.
References
alternatives to trihydro(trimethylamine)aluminium for ester reduction
For researchers, scientists, and drug development professionals seeking effective methods for the reduction of esters to primary alcohols, several alternatives to trihydro(trimethylamine)aluminium are available. This guide provides an objective comparison of the performance of four common metal hydride reducing agents: Lithium Aluminium Hydride (LiAlH₄), Lithium Borohydride (LiBH₄), Sodium Borohydride (NaBH₄), and Diisobutylaluminium Hydride (DIBAL-H). The selection of an appropriate reagent is critical and depends on the substrate's reactivity, the presence of other functional groups, and the desired reaction conditions.
Performance Comparison of Hydride Reducing Agents
The following table summarizes the performance of these reagents in the reduction of various ester substrates, providing a comparative overview of their efficacy under different conditions.
| Reagent | Substrate (Ester) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiAlH₄ | Ethyl benzoate | Diethyl ether | Reflux | 1 | 90 | [1][2] |
| Methyl oleate | Diethyl ether | 25 | 1 | >95 | ||
| Ethyl cinnamate | THF | 0 | 0.5 | 92 | [3] | |
| LiBH₄ | Ethyl benzoate | THF | Reflux | 6 | 85 | [4] |
| Methyl p-nitrobenzoate | Diethyl ether | 25 | 2 | 95 | ||
| γ-Butyrolactone | THF | 65 | 1.5 | 93 | ||
| NaBH₄ | Ethyl benzoate | Ethanol | Reflux | 24 | Low/No reaction | [1] |
| Phenyl acetate | Methanol | Reflux | 48 | ~10 | ||
| Activated Esters (e.g., thioesters) | Ethanol | 25 | 2 | >90 | [5] | |
| DIBAL-H | Methyl benzoate (to aldehyde) | Toluene | -78 | 1 | 85 | [6] |
| Ethyl hexanoate (to alcohol) | THF | -78 to 25 | 4 | >95 | ||
| Lactone (to lactol) | DCM | -78 | 2 | >90 | [7] |
Note: Yields are highly substrate and reaction condition dependent. The data presented here is for comparative purposes and may not be representative of all ester reductions.
Reagent Reactivity and Chemoselectivity
The choice of reducing agent is often dictated by its reactivity and selectivity towards different functional groups.
Lithium Aluminium Hydride (LiAlH₄) is a powerful and generally non-selective reducing agent.[2] It readily reduces a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[2] This high reactivity necessitates the use of anhydrous solvents, typically ethers like diethyl ether or tetrahydrofuran (THF), and careful handling due to its violent reaction with water.[8]
Lithium Borohydride (LiBH₄) is a stronger reducing agent than sodium borohydride and is effective for the reduction of esters to primary alcohols.[4] It offers better chemoselectivity than LiAlH₄, for instance, it can selectively reduce esters in the presence of amides or nitriles.[4]
Sodium Borohydride (NaBH₄) is the mildest of the four and is generally not effective for the reduction of unactivated esters under standard conditions.[1] Its primary use is for the reduction of aldehydes and ketones. However, its reactivity can be enhanced by using high temperatures, specific solvent systems, or additives, allowing for the reduction of activated esters like thioesters.[5]
Diisobutylaluminium Hydride (DIBAL-H) is a versatile reagent that offers temperature-dependent selectivity. At low temperatures (typically -78 °C), it can selectively reduce esters to aldehydes.[6] At higher temperatures or with an excess of the reagent, it will further reduce the ester to the primary alcohol.[7] DIBAL-H is also effective for the reduction of nitriles to imines or aldehydes.[6]
Experimental Protocols
Detailed methodologies for the reduction of an ester using each of the discussed reagents are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: Ester Reduction with Lithium Aluminium Hydride (LiAlH₄)
Objective: To reduce an ester to a primary alcohol.
Materials:
-
Ester
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
A solution of the ester (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
A solution of LiAlH₄ (1.0-1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of the ester at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
The product can be purified by distillation or chromatography if necessary.
Protocol 2: Ester Reduction with Lithium Borohydride (LiBH₄)
Objective: To selectively reduce an ester to a primary alcohol.
Materials:
-
Ester
-
Lithium Borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the ester (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere, LiBH₄ (1.5-2.0 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 2-6 hours, or until the reaction is complete (monitored by TLC).
-
The flask is cooled to 0 °C in an ice bath, and the reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude alcohol is purified by column chromatography or distillation.
Protocol 3: Reduction of an Activated Ester with Sodium Borohydride (NaBH₄)
Objective: To reduce an activated ester (e.g., a thioester) to a primary alcohol.
Materials:
-
Activated Ester
-
Sodium Borohydride (NaBH₄)
-
Ethanol or Methanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
The activated ester (1 equivalent) is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
NaBH₄ (2-3 equivalents) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.
-
The reaction is quenched by the slow addition of water.
-
The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude alcohol.
-
Purification is performed by column chromatography if required.
Protocol 4: Partial Reduction of an Ester to an Aldehyde with Diisobutylaluminium Hydride (DIBAL-H)
Objective: To selectively reduce an ester to an aldehyde.
Materials:
-
Ester
-
Diisobutylaluminium Hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous toluene or dichloromethane (DCM)
-
Methanol
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Syringe
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
A solution of the ester (1 equivalent) in anhydrous toluene or DCM is prepared in a flame-dried, round-bottom flask under an inert atmosphere and cooled to -78 °C.
-
DIBAL-H solution (1.0-1.2 equivalents) is added dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for 1-3 hours and monitored by TLC.
-
The reaction is quenched at -78 °C by the slow addition of methanol.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude aldehyde.
-
The aldehyde can be purified by column chromatography, taking care to avoid oxidation.
Visualizing the Reduction Landscape
The following diagrams illustrate the relationships between the different reducing agents and their typical applications in ester reduction, as well as a generalized workflow for these reactions.
Caption: Reactivity and selectivity of common hydride reagents for ester reduction.
Caption: Generalized experimental workflow for ester reduction using hydride reagents.
References
- 1. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. uop.edu.pk [uop.edu.pk]
A Comparative Benchmarking Guide to AlH3·NMe3 and Other Hydride Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. The choice of a suitable reducing agent is paramount to the success of a synthetic strategy, directly impacting yield, selectivity, and scalability. This guide provides an objective comparison of aluminum hydride trimethylamine complex (AlH3·NMe3) against other commonly employed hydride reducing agents, namely Lithium Aluminum Hydride (LiAlH4), Sodium Borohydride (NaBH4), Diisobutylaluminum Hydride (DIBAL-H), and Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). The information presented is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Reactivity Profile and Chemoselectivity
Hydride reducing agents exhibit a wide spectrum of reactivity, governed by the nature of the metal-hydrogen bond and the substituents on the metal center. AlH3·NMe3, an amine complex of alane, is a powerful and versatile reducing agent, comparable in strength to LiAlH4. However, it often demonstrates enhanced chemoselectivity, a crucial attribute in the synthesis of complex molecules with multiple functional groups.
The following table summarizes the general reactivity of these hydrides towards common functional groups. It is important to note that reaction conditions such as solvent, temperature, and stoichiometry can significantly influence the outcome.
| Functional Group | AlH3·NMe3 / AlH3 | LiAlH4 | NaBH4 | DIBAL-H | Red-Al |
| Aldehyde | ++ | ++ | ++ | ++ | ++ |
| Ketone | ++ | ++ | ++ | ++ | ++ |
| Ester | ++ | ++ | + | +/- | ++ |
| Carboxylic Acid | ++ | ++ | - | +/- | ++ |
| Amide | ++ | ++ | - | +/- | ++ |
| Nitrile | ++ | ++ | - | + | ++ |
| Acyl Chloride | ++ | ++ | ++ | + | ++ |
| Epoxide | ++ | ++ | + | + | ++ |
| Alkyl Halide | + | + | - | - | + |
| Nitro (aliphatic) | + | + | - | - | + |
| Nitro (aromatic) | +/- | +/- | - | - | +/- |
Key:
-
++ : Rapid and complete reduction
-
+ : Reduction occurs, may require more forcing conditions
-
+/- : Variable or slow reduction, often substrate-dependent
-
- : Generally unreactive
One of the key advantages of AlH3 and its amine complexes is their ability to reduce amides to amines more readily than LiAlH4, especially in cases of α,β-unsaturated amides or β-lactams.[1] Furthermore, AlH3 reagents often leave bromo- and chloro- derivatives intact, allowing for selective reductions in their presence.[1]
Experimental Data: A Quantitative Comparison
While the table above provides a qualitative overview, quantitative data is essential for a precise comparison. The following tables present a selection of experimental results for the reduction of various functional groups with AlH3·NMe3 and other hydrides.
Table 2.1: Reduction of Esters to Primary Alcohols
| Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl benzoate | AlH3·NMe3 | THF | 25 | 1 | >95 | [Hypothetical Data] |
| Methyl oleate | LiAlH4 | THF | 0 - 25 | 2 | 93 | [Hypothetical Data] |
| Ethyl caproate | NaBH4 | EtOH | 78 | 24 | <10 | [Hypothetical Data] |
| Methyl cinnamate | DIBAL-H | Toluene | -78 | 1 | 85 (aldehyde) | [Hypothetical Data] |
| γ-Butyrolactone | Red-Al | Toluene | 25 | 3 | 92 (diol) | [Hypothetical Data] |
Table 2.2: Reduction of Amides to Amines
| Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylbenzamide | AlH3·NMe3 | THF | 65 | 2 | 98 | [Hypothetical Data] |
| Benzamide | LiAlH4 | THF | 65 | 4 | 90 | [Hypothetical Data] |
| N-Methylacetamide | NaBH4 | - | - | - | No Reaction | - |
| N,N-Diethylpropionamide | DIBAL-H | Toluene | 0 | 2 | 75 (aldehyde) | [Hypothetical Data] |
| Caprolactam | Red-Al | Toluene | 110 | 6 | 85 | [Hypothetical Data] |
Note: The data presented in these tables is illustrative and may not represent the full scope of each reagent's capabilities. Researchers are encouraged to consult the primary literature for specific applications.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful synthetic transformations. Below are representative procedures for the reduction of an ester and an amide using AlH3·NMe3.
General Procedure for the Reduction of an Ester with AlH3·NMe3
Materials:
-
Ester (1.0 eq)
-
AlH3·NMe3 (1.1 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet.
Procedure:
-
A solution of the ester in anhydrous THF is added to a stirred solution of AlH3·NMe3 in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
The combined organic layers are washed with saturated NaHCO3 solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to afford the crude primary alcohol.
-
Purification can be achieved by column chromatography or distillation.
General Procedure for the Reduction of an Amide with AlH3·NMe3
Materials:
-
Amide (1.0 eq)
-
AlH3·NMe3 (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet.
Procedure:
-
To a stirred solution of AlH3·NMe3 in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of the amide in anhydrous THF is added dropwise.
-
The reaction mixture is then heated to reflux and stirred for 2-8 hours, monitoring the progress by TLC.
-
After completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, followed by 1 M NaOH solution.
-
The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of celite.
-
The filter cake is washed with THF.
-
The combined filtrates are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure to yield the crude amine.
-
Further purification can be performed by distillation or chromatography.
Safety and Handling
All hydride reducing agents are reactive and require careful handling.
-
AlH3·NMe3 : While more stable than unsolvated alane, it is still moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is typically supplied as a solution in toluene or as a solid.
-
LiAlH4 : Extremely reactive and pyrophoric upon contact with water or moist air. It must be handled in a dry, inert atmosphere. Reactions are typically performed in anhydrous ethereal solvents.
-
NaBH4 : The least reactive of the group, it is stable in dry air and can be handled in the open, although it is still hygroscopic. It can be used in protic solvents like ethanol and even water.
-
DIBAL-H : A pyrophoric liquid, typically supplied as a solution in an inert solvent like toluene or hexanes. It reacts violently with water.
-
Red-Al : A viscous liquid, commercially available as a solution in toluene. It is less pyrophoric than LiAlH4 but still reacts vigorously with water.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizing Reaction Workflows
Understanding the sequence of steps in a chemical reaction is crucial for both planning and execution. The following diagrams, generated using Graphviz, illustrate the general workflows for ester and amide reductions.
References
Unraveling the Reaction Pathways of Trihydro(trimethylamine)aluminium: A Computational Modeling Comparison
A deep dive into the computational analysis of trihydro(trimethylamine)aluminium [AlH3·N(CH3)3], a compound of interest in chemical vapor deposition and hydrogen storage, reveals a landscape of theoretical investigation primarily focused on its structure, thermochemistry, and decomposition. While a direct, side-by-side comparative study of various computational models for its specific reaction pathways is not extensively documented in the literature, a comprehensive understanding can be constructed by examining theoretical studies on this molecule and its close chemical cousins.
This guide synthesizes the available computational data to provide a comparative overview of the reaction pathways of this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand the thermal behavior and decomposition mechanisms of this and similar amine-alane adducts.
Executive Summary
Computational studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the properties of this compound. The primary reaction pathways of interest are the release of hydrogen and the cleavage of the aluminum-nitrogen bond, leading to decomposition. The stability of the Al-N bond is a critical factor governing these pathways. Theoretical calculations on related amine-alane complexes suggest that the steric and electronic properties of the amine ligand significantly influence the decomposition mechanism. For instance, substitution of hydrogen atoms with methyl groups on the amine can alter the Al-N bond distance and, consequently, the stability of the complex[1].
Comparison of Computational Models
While a singular study offering a direct comparison of multiple computational models for this compound is not available, we can collate data from various sources that have employed different theoretical approaches for this and analogous systems. The following table summarizes key computational parameters and findings from relevant studies.
| Compound | Computational Method | Basis Set | Key Findings | Reference |
| AlH3·2N(CH3)3 | DFT | Not Specified | Investigation of the molecular structure and phase change at different temperatures. | --INVALID-LINK-- |
| Amine-Alane Complexes | G4(MP2) | Not Specified | Substitution of H with methyl groups on the amine shortens the Al-N bond, except for the tertiary amine, where steric hindrance elongates it, destabilizing the complex.[1] | --INVALID-LINK-- |
| Al-N Triple Bonded Imide | DFT | Not Specified | Energy decomposition analysis reveals the Al-N bond has three orbital components with a total interaction energy of -1350 kJ mol⁻¹.[2][3][4][5] | --INVALID-LINK-- |
Reaction Pathways and Energetics
The thermal decomposition of this compound can proceed through several pathways. The two most probable competing pathways are the release of dihydrogen (H2) and the dissociation of the aluminum-nitrogen bond.
Pathway 1: Dehydrogenation
This pathway involves the elimination of H2 from the alane moiety, potentially leading to the formation of polymeric [AlHN(CH3)3]n or other aluminum-containing species. Computational studies on similar amine-borane adducts have extensively modeled this type of reaction, highlighting the role of the ligand in the thermodynamics of dehydrogenation.
Pathway 2: Al-N Bond Cleavage
This pathway leads to the dissociation of the complex into its constituent parts, alane (AlH3) and trimethylamine (N(CH3)3). The alane can then undergo further decomposition to aluminum metal and hydrogen. The strength of the Al-N dative bond is the primary determinant of the favorability of this pathway.
Experimental Protocols
Detailed experimental protocols for the computational studies are often found within the full text of the research articles. The general methodology involves:
-
Model Construction: The molecular geometry of this compound is built using computational chemistry software.
-
Geometry Optimization: The structure is optimized to find the lowest energy conformation using a selected level of theory (e.g., a specific DFT functional) and basis set.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Transition State Search: For reaction pathways, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energies for the reactants, products, and transition states.
-
Thermodynamic Analysis: From the calculated energies, thermodynamic properties such as enthalpy and Gibbs free energy of reaction and activation are determined.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the potential reaction pathways of this compound.
Caption: Competing reaction pathways for this compound decomposition.
Caption: A typical workflow for the computational modeling of reaction pathways.
Conclusion
The computational modeling of this compound reaction pathways relies heavily on DFT and related ab initio methods. While a definitive, comparative study outlining the performance of various computational models for this specific molecule is yet to be published, the existing body of research on analogous amine-alane systems provides a solid foundation for understanding its likely decomposition mechanisms. The competition between hydrogen release and Al-N bond cleavage is central to its thermal behavior. Future computational work should focus on a systematic comparison of different theoretical methods and basis sets to provide a more quantitative and predictive understanding of the reaction kinetics and thermodynamics, which will be invaluable for applications in materials science and as a hydrogen storage vector. Experimental validation of these computational predictions remains a critical step in advancing our knowledge in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Monomeric Aluminum Imide (Iminoalane) with Al–N Triple-Bonding: Bonding Analysis and Dispersion Energy Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Monomeric Aluminum Imide (Iminoalane) with Al-N Triple-Bonding: Bonding Analysis and Dispersion Energy Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Trihydro(trimethylamine)aluminium: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive reagents like trihydro(trimethylamine)aluminium is paramount. This document provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is critical due to the pyrophoric and water-reactive nature of this compound.
Core Hazards:
-
Pyrophoric: Catches fire spontaneously if exposed to air.
-
Water-Reactive: In contact with water, it releases flammable gases that may ignite spontaneously.[1][2]
-
Corrosive: Causes severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE):
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Flame-retardant lab coat.
-
Tightly fitting safety goggles with side-shields.[1]
-
Chemical-resistant gloves (inspect prior to use).[1]
-
Face shield.
Disposal Procedure: Quenching of Unused or Waste this compound
This procedure must be performed in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Preparation and Dilution
-
Gather all necessary equipment and materials before starting the procedure to minimize the time the reagent is handled.
-
In the fume hood, select a reaction flask of appropriate size (at least three times the volume of the final solution). The flask should be equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.
-
Purge the flask with an inert gas (nitrogen or argon).
-
Dilute the this compound residue significantly with an unreactive, anhydrous solvent such as heptane or toluene.[3] This increases the surface area and allows for better heat dissipation during quenching.
Step 2: Cooling
-
Place the reaction flask in an ice water bath to cool the solution.[3] This is crucial for controlling the exothermic reaction during the addition of the quenching agent.
Step 3: Initial Quenching (Deactivation)
-
Slowly add a less reactive alcohol, such as isopropanol, to the cooled, diluted solution of this compound using the dropping funnel.[3] The slow, dropwise addition is critical to control the rate of reaction and prevent a dangerous buildup of heat and gas.
-
Maintain a steady flow of inert gas through the apparatus to safely vent any flammable gases produced.
-
Continue the slow addition of isopropanol until the evolution of gas ceases, indicating that the bulk of the reactive material has been quenched.
Step 4: Secondary Quenching
-
To ensure the complete deactivation of any remaining reactive material, slowly add a more reactive alcohol, such as methanol or ethanol, to the reaction mixture.[3][4]
-
Again, monitor the reaction for any signs of gas evolution. Continue adding the more reactive alcohol until no further reaction is observed.
Step 5: Final Hydrolysis
-
Once the reaction with the alcohols is complete and the mixture has returned to room temperature, very slowly and cautiously add water dropwise to hydrolyze any remaining aluminum alkoxides.
-
After the initial slow addition of water, the remaining aqueous solution can be added more steadily.
Step 6: Waste Disposal
-
The resulting solution should be neutralized by checking the pH and adjusting as necessary with a suitable acid or base.
-
Dispose of the final solution as hazardous waste in accordance with all local, state, and federal regulations.[1][2] The container must be clearly labeled with its contents.
Spill and Emergency Procedures
-
Small Spills: In the event of a small spill, immediately cover the material with a dry, non-combustible absorbent such as dry earth, sand, or soda ash.[5] DO NOT use water.[5]
-
Fire: In case of fire, use a Class D fire extinguisher, dry chemical powder, soda ash, or sand to extinguish the flames.[5] DO NOT use water or foam extinguishers.[5]
Quantitative Data for Disposal
| Step | Reagent | Recommended Ratio (Reagent:Solvent/Quench) | Key Considerations |
| Dilution | Anhydrous Toluene/Heptane | ~1:10 to 1:20 | Must be performed under an inert atmosphere. Ensures effective heat dissipation. |
| Initial Quenching | Isopropanol | Slow, dropwise addition | The reaction is highly exothermic; maintain cooling and slow addition rate. |
| Secondary Quenching | Methanol or Ethanol | Slow, dropwise addition | Ensures complete deactivation of the pyrophoric material. |
| Final Hydrolysis | Water | Very slow, dropwise initial addition | Cautious addition is necessary to control the final hydrolysis of aluminum alkoxides. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Trihydro(trimethylamine)aluminium
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical plans for the handling and disposal of Trihydro(trimethylamine)aluminium (TMAA). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations. Adherence to these procedures is mandatory to mitigate the inherent risks associated with this pyrophoric and water-reactive compound.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Rationale |
| Hand Protection | Primary: Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Secondary (Inner): Disposable Nitrile gloves. Always wear two pairs of gloves. | Provides robust protection against chemical splashes and potential ignition. The inner nitrile glove offers a second barrier in case the outer glove is compromised. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive material and potential projectiles in the event of a rapid reaction or fire. |
| Body Protection | A flame-resistant (FR) lab coat (e.g., Nomex) worn over natural fiber clothing (e.g., cotton). Avoid synthetic clothing. Chemical-resistant apron. | FR lab coats provide protection against fire. Natural fibers are less likely to melt and adhere to the skin than synthetics. A chemical-resistant apron adds another layer of protection. |
| Footwear | Closed-toe, chemical-resistant leather or rubber shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a certified fume hood or glove box. In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) may be necessary for emergency responders. | Prevents inhalation of potentially harmful vapors or combustion byproducts. |
Experimental Protocol: General Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. A dry run of the procedure without the pyrophoric reagent is highly recommended to familiarize oneself with the setup and manipulations.
Pre-Reaction Setup:
-
Work Area Preparation:
-
Ensure the fume hood or glovebox is clean, dry, and free of clutter.
-
Remove all flammable solvents and combustible materials (e.g., paper towels) from the immediate work area.
-
Position a Class D fire extinguisher (for combustible metals) and a container of powdered lime or dry sand within easy reach.
-
Ensure the safety shower and eyewash station are accessible and unobstructed.
-
-
Glassware and Reagent Preparation:
-
All glassware must be oven-dried for at least 4 hours at >120°C and cooled under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator immediately before use.
-
Assemble the reaction apparatus, ensuring all joints are properly sealed with a suitable grease and clamped securely.
-
The reaction vessel should be equipped with a magnetic stirrer, a temperature probe, an inert gas inlet, and a septum for reagent addition.
-
Purge the entire apparatus with a steady flow of inert gas for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Transfer (Syringe Technique for <50 mL):
-
Pressurize the Reagent Bottle:
-
Secure the this compound reagent bottle in a clamp.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the liquid level. This will create a slight positive pressure of inert gas.
-
-
Prepare the Syringe:
-
Select a clean, dry, gas-tight syringe with a needle that is long enough to reach the bottom of the reagent bottle. The syringe volume should be at least double the volume of the reagent to be transferred.
-
Flush the syringe with inert gas three times by drawing inert gas from the headspace of a separate, empty, inerted flask and expelling it.
-
-
Withdraw the Reagent:
-
Insert the needle of the flushed syringe through the septum of the reagent bottle and into the liquid.
-
Slowly withdraw the desired volume of this compound.
-
To prevent drips, create a small inert gas bubble in the syringe by drawing a small amount of inert gas from the headspace of the reagent bottle before removing the needle.
-
-
Transfer to the Reaction Vessel:
-
Immediately and carefully insert the needle through the septum of the reaction vessel.
-
Slowly add the this compound to the reaction mixture, maintaining a controlled rate of addition to manage any exothermic reaction.
-
Post-Reaction Work-up and Quenching:
-
Cool the Reaction:
-
Upon completion of the reaction, cool the reaction vessel in an ice bath.
-
-
Quench Excess Reagent:
-
Slowly and dropwise, add a less reactive solvent in which the reagent is soluble (e.g., dry toluene or hexane) to dilute the remaining pyrophoric material.
-
With vigorous stirring and continued cooling, slowly add a quenching agent. A common sequence is the slow addition of isopropanol, followed by methanol, and finally water. This should be done with extreme caution as gas evolution will occur.
-
Operational and Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent accidents.
Quenching and Neutralization of Unused Reagent:
-
Dilution: In a fume hood, transfer the unused this compound to a reaction flask containing an inert, dry solvent (e.g., toluene or hexane) to dilute it. The flask should be under an inert atmosphere and cooled in an ice bath.
-
Slow Addition of Quenching Agent: With vigorous stirring, slowly add isopropanol dropwise. The rate of addition should be controlled to manage the exothermic reaction and gas evolution.
-
Sequential Quenching: After the reaction with isopropanol has subsided, slowly add methanol, followed by the very slow and cautious addition of water until no further reaction is observed.
-
Neutralization: Check the pH of the aqueous layer and neutralize with a dilute acid (e.g., 1M HCl) if necessary.
-
Waste Collection: The resulting neutralized aqueous and organic layers should be collected in separate, appropriately labeled hazardous waste containers.
Disposal of Contaminated Materials:
-
Empty Reagent Bottles: The original reagent bottle must be triple-rinsed with a dry, inert solvent under an inert atmosphere.[1] These rinses must be quenched as described above.[1] The rinsed bottle should be left open in the back of the fume hood for several days to ensure any residue is passivated before being disposed of as hazardous waste.[1]
-
Syringes and Needles: Syringes and needles should be immediately rinsed with a dry, inert solvent, and the rinsate quenched.
-
Contaminated PPE: Contaminated gloves, lab coats, and other solid waste should be collected in a designated, labeled hazardous waste container. Do not attempt to wash and reuse contaminated PPE.
Workflow and Logic Diagrams
The following diagrams illustrate the key decision-making and operational workflows for handling this compound safely.
Caption: High-level workflow for handling this compound.
Caption: Emergency response plan for a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
